molecular formula C25H28O4 B1609363 Mulberrofuran B CAS No. 79295-49-1

Mulberrofuran B

货号: B1609363
CAS 编号: 79295-49-1
分子量: 392.5 g/mol
InChI 键: OZLRLDMVAJOIKX-CAOOACKPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mulberrofuran B is a bioactive benzofuran compound isolated from the root bark of the mulberry tree (Morus alba) and is part of a unique class of natural products known as Diels–Alder-type adducts, which are characteristic constituents of Morus species . Research indicates that this compound plays a significant antioxidant role. In a study on Morus alba root extracts, this compound demonstrated potent free radical scavenging capacity and reducing power in various assays, outperforming other isolated compounds . Compounds within this structural class have been reported to exhibit a range of bioactivities, including anti-tyrosinase, anti-Alzheimer's disease, anti-inflammatory, and antibacterial properties, highlighting their broad potential in pharmacological research . The mechanism of action for such compounds often involves multi-target interactions. For instance, closely related analogs like Mulberrofuran G have been shown to protect against ischemic injury-induced cell death by inhibiting NOX4-mediated ROS generation and endoplasmic reticulum stress . Another study on Kuwanon G and Mulberrofuran G identified them as competitive tyrosinase inhibitors, with molecular docking simulations confirming their favorable binding to the enzyme's active site . Researchers value this compound and its analogs for probing oxidative stress pathways, neuroinflammatory processes, and enzyme inhibition mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRLDMVAJOIKX-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79295-49-1
Record name 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Isolation and Discovery of Mulberrofuran B from Morus alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran B, a 2-arylbenzofuran derivative isolated from the root bark of Morus alba (white mulberry), has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its antioxidant properties, and an exploration of potential signaling pathways based on the activity of structurally related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of bioactive phenolic compounds, including flavonoids, 2-arylbenzofurans, and Diels-Alder type adducts.[1] Among these, this compound has been identified as a constituent with significant antioxidant properties.[2] The exploration of such natural products is crucial for the discovery of new therapeutic agents. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further pharmacological investigation.

Isolation and Purification of this compound

While a specific, detailed step-by-step protocol for the isolation of this compound is not extensively documented in a single source, a general procedure can be compiled from various studies on the phytochemical investigation of Morus alba root bark. The following protocol is a representative method based on commonly employed chromatographic techniques for the separation of 2-arylbenzofurans and other flavonoids from this plant source.[3][4]

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

  • Collect fresh root bark of Morus alba.

  • Wash the root bark thoroughly to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried root bark into a coarse powder.

2. Extraction:

  • Macerate the powdered root bark with 80% aqueous methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.[4]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. This compound is expected to be present in the ethyl acetate fraction.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to silica gel column chromatography.

    • Pack the column with silica gel (60-120 mesh).

    • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of n-hexane:ethyl acetate from 100:0 to 0:100).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size and to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to obtain high-purity this compound, employ preparative HPLC with a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

Structural Elucidation

The structure of the isolated this compound is unambiguously identified through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall structure.

Quantitative Data

Antioxidant Activity

This compound has demonstrated potent antioxidant activity, outperforming the co-isolated compound morusin (B207952) in several assays.

Antioxidant AssayThis compound Activity DataReference
DPPH Radical ScavengingIC₅₀: 843.87 ± 10.65 µM
ABTS Radical ScavengingIC₅₀: 95.74 ± 4.21 µM
Phosphomolybdenum Method1531.33 ± 20.28 mmol ascorbic acid/g
Ferrocyanide Method14.39%
Abundance in Morus alba

The content of this compound can vary among different varieties of Morus alba.

Morus alba VarietyThis compound Content (% of ethanol (B145695) extract)Reference
IZ 13/6, IZ 40, IZ 56/4, IZ 64, Indonesia, Tigreada0.54 – 3.55%

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar compounds from Morus alba provides valuable insights into its potential mechanisms of action. For instance, Mulberrofuran G has been shown to inhibit the proliferation and migration of lung cancer cells by inactivating the JAK2/STAT3 signaling pathway. Another related compound, Mulberrofuran K, exhibits anti-inflammatory effects by inhibiting the NF-κB and ERK1/2 signaling pathways.

Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of these or other related inflammatory and cancer-related signaling pathways. The diagram below illustrates the JAK2/STAT3 signaling pathway, a potential target for compounds like Mulberrofuran G.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation pSTAT3 p-STAT3 pSTAT3->STAT3_dimer Dimerization Mulberrofuran_G Mulberrofuran G (related compound) Mulberrofuran_G->pJAK2 Inhibits Gene Target Gene (e.g., CDK4, MMP9) STAT3_dimer_nuc->Gene Binds to promoter Transcription Transcription Gene->Transcription Leads to Cytokine Cytokine Cytokine->CytokineReceptor Binds

Potential inhibition of the JAK2/STAT3 pathway by a related compound.

Experimental Workflow Visualization

The overall process for the isolation and discovery of this compound can be summarized in the following workflow diagram.

G Start Morus alba Root Bark Extraction Maceration with 80% Methanol Start->Extraction Partition Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) Extraction->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc SilicaGel Silica Gel Column Chromatography EtOAc->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis Activity Biological Activity Assays PureCompound->Activity

Workflow for the isolation and analysis of this compound.

Conclusion

This compound is a promising bioactive compound from Morus alba with significant antioxidant potential. This guide provides a framework for its isolation, purification, and characterization based on established phytochemical methods. While further research is needed to fully elucidate its pharmacological properties and specific molecular targets, the information presented here offers a solid foundation for scientists and drug development professionals to advance the study of this interesting natural product. The exploration of its effects on signaling pathways, potentially mirroring those of its structural relatives, could unveil new therapeutic applications.

References

Mulberrofuran B: A Technical Guide to Its Natural Sources, Distribution, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B is a naturally occurring 2-arylbenzofuran, a class of phenolic compounds that has garnered significant scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, distribution within the plant kingdom, and the underlying mechanisms of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily isolated from various species of the genus Morus, commonly known as mulberry. The principal source of this compound is the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional medicine.[1] While the root bark is the most concentrated source, the distribution of this compound in other parts of the plant and in different Morus species is an area of ongoing research.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, variety, and the specific part of the plant. The following table summarizes the available quantitative data on the distribution of this compound.

Plant SpeciesPlant PartVarietyExtraction MethodThis compound Content (% of extract)Reference
Morus albaRootIZ 13/6Ethanol (B145695)0.54 - 3.55[1]
Morus albaRootIZ 40Ethanol0.54 - 3.55[1]
Morus albaRootIZ 56/4Ethanol0.54 - 3.55
Morus albaRootIZ 64Ethanol0.54 - 3.55
Morus albaRootIndonesiaEthanol0.54 - 3.55
Morus albaRootTigreadaEthanol0.54 - 3.55

Experimental Protocols

Isolation and Purification of this compound from Morus alba Root Bark

The following is a generalized protocol for the isolation and purification of this compound based on commonly employed chromatographic techniques.

1. Plant Material and Extraction:

  • Dried and powdered root bark of Morus alba is extracted with 80% methanol (B129727) or ethanol at room temperature.

  • The extraction is typically performed multiple times to ensure a comprehensive extraction of secondary metabolites.

  • The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

3. Column Chromatography:

  • The enriched fraction is subjected to silica (B1680970) gel column chromatography.

  • A typical solvent system for elution is a gradient of n-hexane and ethyl acetate. For example, a step gradient starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 10:1) and visualized under UV light.

  • Fractions containing compounds with similar Rf values to a this compound standard are pooled.

4. Further Purification:

  • Further purification of the pooled fractions is achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final purification can be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.

5. Structure Elucidation:

  • The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS).

Biosynthesis of this compound

The biosynthesis of this compound, as a 2-arylbenzofuran, originates from the well-established phenylpropanoid and flavonoid biosynthetic pathways.

Mulberrofuran_B_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone (e.g., Naringenin Chalcone) p_Coumaroyl_CoA->Chalcone CHS Stilbene_Precursor Stilbene (B7821643) Precursor (e.g., Resveratrol) p_Coumaroyl_CoA->Stilbene_Precursor STS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Chalcone Flavanone Flavanone Chalcone->Flavanone CHI Arylbenzofuran_Scaffold 2-Arylbenzofuran Scaffold Flavanone->Arylbenzofuran_Scaffold Series of enzymatic steps Stilbene_Precursor->Arylbenzofuran_Scaffold Oxidative Cyclization (Cytochrome P450) Mulberrofuran_B This compound Arylbenzofuran_Scaffold->Mulberrofuran_B Prenylation & Modifications

Biosynthetic pathway of this compound.

The pathway begins with L-phenylalanine, which is converted through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate can then enter either the flavonoid or stilbenoid pathway. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, a key precursor for flavonoids. Alternatively, stilbene synthase (STS) can convert p-coumaroyl-CoA to a stilbene precursor like resveratrol. The 2-arylbenzofuran scaffold is then formed via oxidative cyclization of these precursors, a reaction often catalyzed by cytochrome P450 monooxygenases. Finally, specific tailoring enzymes, such as prenyltransferases, are responsible for the modifications that lead to the final structure of this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

This compound exhibits potent antioxidant activity through various mechanisms, including free radical scavenging and protection against oxidative stress in cellular models. Studies have shown its capacity to scavenge radicals such as DPPH and ABTS. In cellular assays, it has been observed to protect against hydrogen peroxide-induced apoptosis by mitigating the generation of reactive oxygen species (ROS).

Antioxidant_Mechanism Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Cell_Survival Cell Survival Mulberrofuran_B This compound Radical_Scavenging Direct Radical Scavenging Mulberrofuran_B->Radical_Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Mulberrofuran_B->Antioxidant_Enzymes Radical_Scavenging->ROS Inhibits Antioxidant_Enzymes->ROS Reduces

Antioxidant mechanism of this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of compounds from mulberry, including 2-arylbenzofurans, are often attributed to their ability to modulate key inflammatory signaling pathways. While direct studies on this compound are limited, related compounds and mulberry extracts have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB NF-κB MAPK->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Induces Mulberrofuran_B This compound Mulberrofuran_B->MAPK Inhibits Mulberrofuran_B->IKK Inhibits

Proposed anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound, a 2-arylbenzofuran primarily found in the root bark of Morus alba, demonstrates significant potential as a therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide has summarized the current understanding of its natural sources, distribution, isolation, and mechanisms of action.

Future research should focus on:

  • A more comprehensive quantitative analysis of this compound across a wider range of Morus species and in different plant tissues to identify high-yielding sources.

  • Elucidation of the specific enzymes and regulatory mechanisms involved in the final steps of this compound biosynthesis to enable biotechnological production.

  • In-depth in vivo studies to validate the therapeutic efficacy of purified this compound for inflammatory conditions and diseases associated with oxidative stress.

  • Detailed investigation into the specific molecular targets of this compound to fully delineate its signaling pathways and potential off-target effects.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel pharmaceutical or nutraceutical agent.

References

Methodological & Application

Application Note: Extraction and Purification of Mulberrofuran B from Morus alba Root Bark

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morus alba L., commonly known as white mulberry, has a long history in traditional medicine, particularly its root bark (Mori Cortex Radicis). The root bark is a rich source of various bioactive polyphenolic compounds, including prenylated flavonoids and 2-arylbenzofurans. Mulberrofuran B, a 2-arylbenzofuran derivative, has garnered scientific interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Morus alba root bark for research and drug development purposes.

Experimental Workflow

The overall process involves the preparation of the plant material, solvent extraction, fractionation, and multi-step chromatographic purification to isolate this compound.

Workflow cluster_prep Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification A Morus alba Root Bark B Washing & Drying A->B C Grinding to Powder B->C D Extraction with 75% Ethanol (B145695) C->D E Filtration & Concentration D->E F Crude Ethanol Extract E->F G Silica (B1680970) Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Sephadex LH-20 or RP-18 Column Chromatography H->I J Purity Assessment (HPLC) I->J K Pure this compound J->K

Caption: Workflow for this compound isolation.

Materials and Equipment

2.1 Plant Material

  • Dried root bark of Morus alba L.

2.2 Solvents and Reagents

  • Ethanol (99.9% and 75% v/v)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Silica gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • TLC plates (Silica gel 60 F254)

  • This compound analytical standard (≥98% purity)

2.3 Equipment

  • Plant grinder/mill

  • Ultrasonic bath or orbital shaker

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector (optional)

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column

Experimental Protocols

3.1 Part 1: Preparation of Plant Material

  • Thoroughly wash the fresh Morus alba roots to remove soil and debris.

  • Peel the bark from the roots and discard the inner woody part.

  • Dry the root bark in a shaded, well-ventilated area or in an oven at 40-50°C until brittle.

  • Grind the dried root bark into a coarse powder (approx. 40-60 mesh) using a mechanical grinder.

3.2 Part 2: Solvent Extraction

  • Macerate the powdered root bark (1 kg) with 75% ethanol (5 L) in a large container at room temperature for 24-48 hours with occasional stirring.

  • Alternatively, for improved efficiency, perform ultrasonic-assisted extraction (UAE) by placing the mixture in an ultrasonic bath at 40°C for 60 minutes.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract. A phytochemical investigation using 75% ethanol on M. alba root bark successfully isolated numerous 2-arylbenzofurans and flavonoids[1].

3.3 Part 3: Chromatographic Purification This multi-step process is crucial for isolating this compound from the complex crude extract.

3.3.1 Step 1: Silica Gel Column Chromatography (Initial Separation)

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).

  • Dissolve a portion of the crude ethanol extract (e.g., 50 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely.

  • Carefully load the dried, extract-adsorbed silica onto the top of the packed column.

  • Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 98:2 to 70:30).

  • Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:EtOAc (8:2). Visualize spots under a UV lamp (254 nm and 366 nm).

  • Combine fractions that show a similar TLC profile corresponding to the region where 2-arylbenzofurans typically elute.

3.3.2 Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)

  • Concentrate the combined fractions rich in this compound from the previous step.

  • Dissolve the residue in a minimal volume of methanol.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with 100% methanol. This step separates compounds based on molecular size and polarity, effectively removing pigments and polymeric materials.

  • Collect fractions and monitor by TLC/HPLC to identify those containing pure this compound.

3.4 Part 4: Identification and Quantification

  • Identification: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS)[2][3][4].

  • Quantification: Quantify the purity of the isolated compound and its concentration in the initial crude extract using an HPLC-UV system.

    • Column: C18 (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase: Gradient of methanol and water.

    • Detection: UV detector at 254 nm.

    • Quantification: Create a calibration curve using an analytical standard of this compound.

Quantitative Data

The yield of this compound can vary significantly depending on the specific variety of Morus alba, growing conditions, and extraction efficiency. A study analyzing ethanol extracts from the roots of six different varieties reported the following concentrations.

Morus alba VarietyThis compound (% of Crude Ethanol Extract)Morusin (B207952) (% of Crude Ethanol Extract)Reference
IZ 13/60.54%5.27%[3]
IZ 401.25%8.95%
IZ 56/41.88%12.33%
IZ 643.55%16.74%
Indonesia0.89%6.41%
Tigreada1.05%7.82%

Table 1: Quantification of this compound and Morusin in crude ethanol extracts from the roots of different Morus alba varieties.

Biological Activity and Signaling Pathway

This compound has demonstrated notable anti-inflammatory activity. While its precise molecular targets are still under full investigation, related benzofurans and extracts from Morus alba are known to suppress inflammatory responses by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which includes ERK1/2. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response Stimulus LPS / Carrageenan Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK ERK ERK1/2 Activation Receptor->ERK IkB IκBα Degradation IKK->IkB NFkB NF-κB Activation (p65 Nuclear Translocation) IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene ERK->Gene Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators Inhibitor This compound Inhibitor->NFkB Inhibitor->ERK Inhibitor->Mediators

Caption: Plausible anti-inflammatory signaling pathway.

Conclusion

This protocol outlines a reproducible method for the extraction and purification of this compound from Morus alba root bark. The use of ethanol as an extraction solvent followed by a multi-step chromatographic process can yield a high-purity compound suitable for further pharmacological investigation. The provided quantitative data highlights the variability among different plant sources, emphasizing the need for robust analytical methods for standardization. The anti-inflammatory properties of this compound, likely mediated through the inhibition of NF-κB and MAPK pathways, make it a promising candidate for the development of new therapeutic agents.

References

Application of Mulberrofuran B in In Vivo Anti-Inflammatory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B, a natural compound isolated from Morus species, has been identified as a promising candidate for anti-inflammatory drug development. Pre-clinical evidence has demonstrated its efficacy in established in vivo models of acute inflammation. This document provides detailed application notes and protocols for researchers interested in evaluating the anti-inflammatory properties of this compound. The information herein is intended to guide the design and execution of in vivo studies and to provide a framework for data interpretation. While direct quantitative data for this compound is limited in publicly available literature, this document compiles the existing evidence and provides standardized protocols for its evaluation.

In Vivo Anti-Inflammatory Activity of this compound

This compound has been shown to possess in vivo anti-inflammatory activity in the carrageenan-induced paw edema model in mice[1][2][3][4][5][6]. This model is a well-established and widely used assay for screening and characterizing anti-inflammatory compounds. The inflammatory response in this model is biphasic, involving the release of histamine, serotonin, and bradykinin (B550075) in the early phase, followed by the production of prostaglandins (B1171923) and cytokines mediated by enzymes such as cyclooxygenase-2 (COX-2) in the later phase. The ability of a compound to inhibit edema in this model suggests its potential to interfere with these inflammatory mediators.

Quantitative Data Summary

Specific quantitative data on the in vivo anti-inflammatory effects of this compound, such as optimal dosage and percentage of edema inhibition, are not detailed in the currently available literature. However, the following table provides a template for how such data should be structured and presented. The values presented are hypothetical and for illustrative purposes only.

In Vivo ModelSpeciesThis compound Dose (mg/kg)Administration RouteTime Point (hours)% Inhibition of EdemaReference Compound% Inhibition by Reference
Carrageenan-Induced Paw EdemaMouseData Not AvailableData Not AvailableData Not AvailableData Not AvailableIndomethacin (10 mg/kg)e.g., 50-60%

Note: Researchers should perform dose-response studies to determine the optimal effective dose of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol describes a standard method for inducing acute inflammation in the mouse paw and for evaluating the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline with 0.5% Tween 80)

  • Male Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Positive Control): Indomethacin (e.g., 10 mg/kg, intraperitoneally).

    • Group III-V (Test Groups): this compound at varying doses (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally).

  • Compound Administration: Administer the vehicle, indomethacin, or this compound to the respective groups. The timing of administration should be consistent (e.g., 60 minutes before carrageenan injection for oral administration, 30 minutes for intraperitoneal).

  • Baseline Measurement: Before inducing inflammation, measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or digital calipers.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (in mL) or thickness (in mm) for each animal by subtracting the initial measurement from the post-treatment measurements.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the inflamed paw tissue. The tissue can be homogenized to measure the levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 using ELISA kits, and the expression of iNOS and COX-2 can be determined by Western blotting or RT-PCR.

Visualizations

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping compound_admin Compound Administration (Vehicle, Positive Control, this compound) grouping->compound_admin baseline Baseline Paw Measurement compound_admin->baseline carrageenan Carrageenan Injection (0.1 mL, 1%) baseline->carrageenan edema_measurement Paw Edema Measurement (hourly for 5 hours) carrageenan->edema_measurement data_analysis Data Analysis (% Inhibition of Edema) edema_measurement->data_analysis biochemical Biochemical Analysis (Cytokines, COX-2, iNOS) data_analysis->biochemical G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription MulberrofuranB This compound MulberrofuranB->MAPKK Inhibits MulberrofuranB->IKK Inhibits

References

Application Notes: Mulberrofuran B in Cell-Based Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B is a natural compound isolated from Morus alba (white mulberry) that has garnered interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases. This document provides detailed protocols for evaluating the antioxidant potential of this compound in cell-based assays, which offer a more physiologically relevant context than simple chemical assays. The described methods focus on quantifying ROS scavenging, activation of the Nrf2 antioxidant response pathway, and inhibition of lipid peroxidation.

Data Presentation

The antioxidant capacity of this compound has been quantified in non-cellular radical scavenging assays. While cell-based quantitative data for this compound is not extensively available in published literature, the following table summarizes its efficacy in chemical assays, which forms the basis for investigating its cellular effects.[1][2]

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeMethodResult (IC₅₀ or equivalent)Reference Compound
DPPH Radical ScavengingSpectrophotometry843.87 ± 10.65 µMNot specified
ABTS Radical ScavengingSpectrophotometry95.74 ± 4.21 µMAscorbic Acid (99.96 ± 2.92 µM)
Ferric Reducing PowerSpectrophotometry14.39% reductionNot specified
Phosphomolybdenum AssaySpectrophotometry1531.33 ± 20.28 mmol Ascorbic Acid/gNot specified

Data presented as mean ± standard deviation.[1][2]

Experimental Protocols

The following are detailed protocols for three key cell-based antioxidant assays to characterize the bioactivity of this compound.

Cellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFDA

This assay measures the ability of this compound to reduce intracellular ROS levels induced by an oxidative stressor. The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Adherent cells (e.g., HepG2, SH-SY5Y)

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • DCFH-DA (5(6)-Carboxy-2',7'-Dichlorodihydrofluorescein diacetate)

  • H₂O₂ or other ROS inducer (e.g., tert-butyl hydroperoxide)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-24 hours).

  • DCFH-DA Loading: Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Remove the compound-containing medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress: Wash the cells once with warm PBS to remove excess DCFH-DA. Add 100 µL of a ROS inducer (e.g., 100-500 µM H₂O₂) in PBS to the wells. Include a negative control group with PBS only.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm. Kinetic readings can be taken every 5-10 minutes for 1-2 hours, or an endpoint reading can be taken after 30-60 minutes.

  • Data Analysis: Subtract the background fluorescence from all readings. The antioxidant activity is expressed as the percentage reduction in fluorescence in this compound-treated cells compared to the vehicle-treated, ROS-induced control.

Nrf2 Nuclear Translocation and Activation Assay

This protocol determines if this compound activates the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. Nrf2 activation is assessed by quantifying its translocation to the nucleus via Western blot.

Materials:

  • Cells (e.g., HepG2, HaCaT) cultured in 6-well plates

  • This compound stock solution (in DMSO)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) for a specified time (e.g., 4-8 hours).

  • Cell Fractionation: Following treatment, wash the cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescence substrate and capture the image. g. Strip and re-probe the membrane with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control. Express the results as a fold change relative to the vehicle-treated control.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), an end-product of lipid peroxidation, to assess the protective effect of this compound against oxidative damage to cellular lipids.

Materials:

  • Cells cultured in 100 mm dishes

  • This compound stock solution (in DMSO)

  • Oxidative stress inducer (e.g., FeSO₄/ascorbate)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Spectrophotometer or microplate reader (absorbance at 532 nm)

Protocol:

  • Cell Culture and Treatment: Seed cells in 100 mm dishes and grow to near confluency. Pre-treat the cells with different concentrations of this compound for 1-24 hours.

  • Induction of Lipid Peroxidation: After pre-treatment, induce lipid peroxidation by adding an oxidative stressor (e.g., a mixture of FeSO₄ and ascorbate) and incubate for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and scrape them into a lysis buffer containing BHT to prevent further oxidation. Homogenize the cell suspension.

  • TBARS Reaction: a. To a portion of the cell lysate, add TCA to precipitate proteins. Centrifuge to collect the supernatant. b. Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct. c. Cool the samples on ice and centrifuge to remove any precipitate.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

  • Data Analysis: Prepare a standard curve using the MDA standard. Calculate the concentration of MDA in the samples and normalize it to the total protein content of the lysate. Express the results as the percentage inhibition of lipid peroxidation compared to the vehicle-treated, oxidatively stressed control.

Visualizations

Signaling Pathway Diagram

Nrf2_Pathway cluster_nucleus Inside Nucleus stress Oxidative Stress (e.g., H₂O₂) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces Dissociation mulberrofuran This compound mulberrofuran->keap1_nrf2 Promotes Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nucleus Nucleus nrf2_free->nucleus are ARE (Antioxidant Response Element) nrf2_free->are Binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription protection Cellular Protection genes->protection Leads to

Caption: Nrf2 activation pathway potentially modulated by this compound.

Experimental Workflow Diagram

Antioxidant_Assay_Workflow cluster_assays Cell-Based Assays start Start: Cell Culture treatment Treat with this compound (Varying Concentrations & Time) start->treatment stressor Induce Oxidative Stress (e.g., H₂O₂, FeSO₄) treatment->stressor ros_assay ROS Detection (DCFDA Assay) stressor->ros_assay nrf2_assay Nrf2 Activation (Western Blot) stressor->nrf2_assay lipid_assay Lipid Peroxidation (TBARS Assay) stressor->lipid_assay analysis Data Acquisition & Analysis (Fluorescence, Absorbance, Band Density) ros_assay->analysis nrf2_assay->analysis lipid_assay->analysis end Endpoint: Determine Antioxidant Efficacy analysis->end

Caption: General workflow for assessing the antioxidant activity of this compound.

References

Development of Analytical Standards for Mulberrofuran B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of analytical standards for Mulberrofuran B, a bioactive compound isolated from Morus alba (white mulberry). The protocols herein describe the isolation, purification, characterization, and quantification of this compound. Furthermore, this document outlines a framework for conducting stability and forced degradation studies to establish a comprehensive analytical standard. These guidelines are intended to support researchers and drug development professionals in ensuring the quality, consistency, and reliability of this compound for further preclinical and clinical investigations.

Introduction

This compound is a natural benzofuran (B130515) derivative found in the root bark of Morus alba.[1][2] Preliminary studies have indicated its potential as a valuable therapeutic agent, demonstrating significant antioxidant and anti-inflammatory properties.[3] As with any bioactive compound intended for pharmaceutical development, the establishment of a well-characterized analytical standard is a critical prerequisite for accurate biological evaluation and formulation development. This document provides a comprehensive guide to developing such a standard.

Isolation and Purification of this compound

The following protocol is a general procedure adapted from methods used for isolating similar compounds from Morus alba.[4][5] Optimization may be required based on the specific plant material and equipment.

Experimental Protocol: Isolation and Purification
  • Extraction:

    • Air-dry and coarsely powder the root bark of Morus alba.

    • Extract the powdered material with 80% aqueous ethanol (B145695) at room temperature with continuous agitation for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions containing this compound.

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol (B129727) as the eluent to remove pigments and other impurities.

  • Preparative HPLC:

    • For final purification to obtain a high-purity analytical standard, employ preparative reverse-phase HPLC.

    • A C18 column is recommended, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Remove the solvent under vacuum to yield purified this compound.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification Morus_alba Morus alba Root Bark Ethanol_Extract 80% Ethanol Extract Morus_alba->Ethanol_Extract Extraction Partitioning Suspend in Water & Partition Ethanol_Extract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane Chloroform Chloroform Fraction Partitioning->Chloroform EtOAc Ethyl Acetate Fraction (Enriched in this compound) Partitioning->EtOAc Butanol n-Butanol Fraction Partitioning->Butanol Silica_Gel Silica Gel Column Chromatography EtOAc->Silica_Gel Sephadex Sephadex LH-20 Column Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Purified this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the Isolation and Purification of this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

Technique Purpose Expected Outcome
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Provides the exact mass of the molecule, confirming its molecular formula.
¹H and ¹³C NMR Structural elucidation.Provides detailed information about the chemical structure, including the connectivity of atoms.
FT-IR Spectroscopy Identification of functional groups.Confirms the presence of key functional groups such as hydroxyls, aromatic rings, and ethers.
UV-Vis Spectroscopy Determination of maximum absorption.Useful for developing a quantitative UV-based analytical method.
Purity by HPLC-UV Assessment of purity.A high-purity standard should show a single major peak (>98%).

Quantitative Analysis of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in various samples. The following is a proposed starting method based on the analysis of similar compounds from Morus species.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV-Vis spectroscopy of the purified standard (typically in the range of 254-370 nm for flavonoids).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including the parameters listed in the table below.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of this compound.
Linearity Analyze a minimum of five concentrations of the standard.Correlation coefficient (r²) > 0.999.
Accuracy Perform recovery studies at three concentration levels.Recovery between 98% and 102%.
Precision (Repeatability & Intermediate) Analyze multiple preparations of the same sample on the same day and on different days.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (e.g., 3:1).The lowest concentration that can be detected.
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (e.g., 10:1).The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Vary chromatographic parameters (e.g., flow rate, mobile phase composition, temperature).No significant changes in the results.

Stability and Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the validated HPLC method.

  • Evaluation:

    • Determine the percentage of degradation.

    • Ensure that the degradation products are well-resolved from the parent peak.

    • Characterize major degradation products using LC-MS/MS.

G cluster_stress Forced Degradation Stress Conditions Mulberrofuran_B This compound (Drug Substance) Acid Acid Hydrolysis (0.1 M HCl) Mulberrofuran_B->Acid Base Base Hydrolysis (0.1 M NaOH) Mulberrofuran_B->Base Oxidation Oxidation (3% H₂O₂) Mulberrofuran_B->Oxidation Thermal Thermal (105 °C) Mulberrofuran_B->Thermal Photolytic Photolytic (UV/Vis Light) Mulberrofuran_B->Photolytic Stability_Indicating_Method Stability-Indicating HPLC Method Mulberrofuran_B->Stability_Indicating_Method Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products Degradation_Products->Stability_Indicating_Method Analysis & Resolution

Caption: Forced Degradation Workflow for this compound.

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its demonstrated anti-inflammatory activity suggests potential interaction with key inflammatory pathways. Structurally similar compounds from Morus alba, such as morusin, have been shown to interact with pathways like PI3K/Akt/mTOR and JAK/STAT. It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane_Receptors Cell Membrane Receptors Inflammatory_Stimuli->Cell_Membrane_Receptors Intracellular_Signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) Cell_Membrane_Receptors->Intracellular_Signaling Gene_Expression Pro-inflammatory Gene Expression Intracellular_Signaling->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Mulberrofuran_B This compound Mulberrofuran_B->Intracellular_Signaling Inhibition (?)

References

Application Notes and Protocols for the Purification of Mulberrofuran B from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran B is a prenylated flavonoid, a class of natural products known for a wide range of biological activities.[1] It is primarily isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[1][2] This document provides detailed application notes and protocols for the purification of this compound from crude extracts of Morus alba root bark. The methodologies described herein are based on established techniques for the isolation of flavonoids and related phenolic compounds from plant materials.[3][4][5][6]

The purification process involves a multi-step approach beginning with the extraction of the raw plant material, followed by solvent partitioning to fractionate the crude extract. Subsequent purification is achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield high-purity this compound.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process for this compound. The values are illustrative and can vary depending on the specific batch of plant material and experimental conditions.

Purification StageStarting Material (g)Fraction/Eluate Volume (mL)This compound Yield (mg)Purity (%)
Crude Ethanol (B145695) Extract 1000 (dried root bark)300015000.54 - 3.55[1]
Ethyl Acetate (B1210297) Fraction 50 (crude extract)5001200~10-15
Silica Gel Chromatography 10 (ethyl acetate fraction)200 (pooled fractions)800~60-70
Preparative HPLC 100 (from silica gel pool)50 (pooled fractions)85>98

Experimental Protocols

Extraction of this compound from Morus alba Root Bark

This protocol describes the initial extraction of this compound from the dried and powdered root bark of Morus alba.

Materials:

  • Dried root bark of Morus alba

  • 80% Ethanol (v/v)

  • Waring blender or equivalent

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Grind the dried root bark of Morus alba into a coarse powder using a blender.

  • Weigh 1 kg of the powdered root bark and place it in a large glass container.[7]

  • Add 3 L of 80% ethanol to the container.[7]

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 80% ethanol to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Store the crude extract at 4°C until further processing.

Solvent Partitioning for Fractionation

This protocol describes the fractionation of the crude ethanol extract to enrich the concentration of this compound.

Materials:

  • Crude ethanol extract of Morus alba root bark

  • Distilled water

  • n-Hexane

  • Ethyl acetate

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Dissolve 50 g of the crude ethanol extract in 500 mL of distilled water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of n-hexane to the separatory funnel, shake vigorously for 5 minutes, and then allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat the n-hexane partitioning two more times. This step removes nonpolar compounds.

  • After the n-hexane wash, partition the remaining aqueous layer with 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the ethyl acetate partitioning two more times. This compound is expected to be in the ethyl acetate fraction.

  • Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to obtain the ethyl acetate fraction.

Silica Gel Column Chromatography

This protocol details the separation of compounds within the ethyl acetate fraction using silica gel column chromatography.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column (5 cm diameter, 50 cm length)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a slurry of 200 g of silica gel in n-hexane and pack it into the glass column.

  • Dissolve 10 g of the ethyl acetate fraction in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried silica gel containing the sample onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • n-Hexane:Ethyl Acetate (95:5)

    • n-Hexane:Ethyl Acetate (90:10)

    • n-Hexane:Ethyl Acetate (85:15)

    • n-Hexane:Ethyl Acetate (80:20)

    • n-Hexane:Ethyl Acetate (70:30)

    • n-Hexane:Ethyl Acetate (50:50)

    • 100% Ethyl Acetate

  • Collect fractions of 20 mL each using a fraction collector.

  • Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp.

  • Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard (if available) or fractions with similar TLC profiles.

  • Concentrate the pooled fractions to dryness.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound using preparative HPLC.

Materials:

  • Partially purified this compound fraction from silica gel chromatography

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

Procedure:

  • Dissolve the partially purified this compound fraction in the initial mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 40:60 v/v).

  • Inject the sample onto the column.

  • Run a gradient elution to separate the compounds. A suggested gradient is to increase the acetonitrile concentration from 40% to 80% over 40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or a specific wavelength determined by UV-Vis spectroscopy of a preliminary sample).

  • Collect the peak corresponding to this compound.

  • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Visualizations

experimental_workflow start Morus alba Root Bark extraction Extraction with 80% Ethanol start->extraction partitioning Solvent Partitioning (n-Hexane/Ethyl Acetate) extraction->partitioning Crude Extract column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fraction end Pure this compound prep_hplc->end

Caption: Experimental workflow for the purification of this compound.

signaling_pathway_placeholder node1 Crude Extract node2 Fractionation node1->node2 node3 Non-polar compounds (n-Hexane fraction) node2->node3 node4 Semi-polar compounds (Ethyl Acetate fraction) node2->node4 node5 Polar compounds (Aqueous fraction) node2->node5

Caption: Logical relationship of solvent partitioning.

References

Application Note: Quantitative Analysis of Mulberrofuran B using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mulberrofuran B is a prenylated flavonoid found in various species of the Morus genus, commonly known as mulberry.[1] This compound, along with other related flavonoids, has garnered significant interest due to its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Accurate and sensitive quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control of herbal products, and further investigation of its therapeutic potential. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[2]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of this compound from Morus species plant material (e.g., root bark, stems).

Materials:

  • Dried and powdered plant material

  • 70-80% Ethanol or Methanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 70% ethanol.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fit within the calibration curve range.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are a starting point and may require optimization based on the specific LC-MS system used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B (linear gradient); 15-18 min: 90% B; 18.1-20 min: 10% B (re-equilibration). This is a general gradient and should be optimized.[3]
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), both positive and negative modes should be evaluated. Negative ion mode is often effective for phenolic compounds.
Scan Mode For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and selectivity. For qualitative analysis, a full scan mode is used.
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
MRM Transitions Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on its structure, fragmentation of the prenyl groups and the benzofuran (B130515) core is expected.

Data Presentation

Quantitative Data

The concentration of this compound can vary significantly depending on the plant part and the specific variety of Morus. The following table summarizes representative quantitative data found in the literature.

Plant MaterialThis compound Concentration (% w/w)Reference
Morus alba Roots0.54 – 3.55%

Note: This data is for illustrative purposes and actual concentrations will vary.

For accurate quantification, a calibration curve should be prepared using a certified analytical standard of this compound. The linearity of the method should be assessed over the desired concentration range.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Morus root) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject Sample ms_detection MS Detection (ESI-MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

LC-MS Analysis Workflow for this compound.

This application note provides a comprehensive framework for the successful LC-MS analysis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and research needs.

References

Application Notes and Protocols: Synthesis of Mulberrofuran B Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Mulberrofuran B derivatives, aimed at facilitating structure-activity relationship (SAR) studies. This compound, a naturally occurring 2-arylbenzofuran, and its analogues have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects. Understanding the relationship between the chemical structure of these compounds and their biological function is crucial for the development of novel therapeutic agents.

Overview of Synthetic Strategy

The synthesis of this compound derivatives primarily involves the construction of the 2-arylbenzofuran core, followed by modifications such as prenylation and functional group interconversions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for the efficient formation of the key C-C bond between the benzofuran (B130515) and the aryl substituent.

A general synthetic workflow is outlined below:

G cluster_synthesis General Synthetic Workflow A Starting Materials (e.g., Halogenated Phenol, Arylboronic Acid) B Formation of 2-Arylbenzofuran Core (e.g., Suzuki or Heck Coupling) A->B C Prenylation of Benzofuran Core B->C D Further Derivatization (e.g., Hydroxylation, Alkylation) C->D E Purification and Characterization D->E F SAR Studies E->F

A general workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Synthesis of the 2-Arylbenzofuran Core via Suzuki Coupling

This protocol describes a general method for the synthesis of the 2-arylbenzofuran scaffold using a palladium-catalyzed Suzuki cross-coupling reaction.[1][2][3][4]

Materials:

Procedure:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, combine the 2-halophenol (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.[4]

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-halophenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-arylbenzofuran derivative.

Prenylation of the 2-Arylbenzofuran Core

The introduction of prenyl groups is a key step in mimicking the structure of natural this compound. This can be achieved through electrophilic substitution using a prenylating agent.

Materials:

  • 2-Arylbenzofuran derivative

  • Prenyl bromide (or a similar prenylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • Dissolve the 2-arylbenzofuran derivative in an anhydrous solvent under an inert atmosphere.

  • Add the base and stir the mixture at room temperature for a specified time to deprotonate any phenolic hydroxyl groups.

  • Slowly add the prenylating agent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation for Structure-Activity Relationship (SAR) Studies

The following tables summarize the biological activities of this compound and its derivatives against various targets. This data is essential for understanding the SAR and for the rational design of more potent and selective compounds.

Compound/DerivativeTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Tyrosinase Inhibition
Mulberrofuran GMushroom Tyrosinase6.35 ± 0.45Kojic Acid36.0
Kuwanon GMushroom Tyrosinase44.0Kojic Acid58.30
Albanol BMushroom Tyrosinase> 350Kojic Acid36.0
Anticancer Activity
Mulberrofuran Derivative 1HCT116 (Colon)22.45-FU-
Mulberrofuran Derivative 2HCT116 (Colon)0.345-FU-
Mulberrofuran Derivative XHeLa (Cervical)1.2 ± 0.09--
COX-2 Inhibition
Thiophene Carboxamide VIIaCOX-20.29Celecoxib0.42
Pyrimidine Derivative 5dCOX-20.17 ± 0.01Nimesulide1.68 ± 0.22

Signaling Pathway Visualization

Cyclooxygenase-2 (COX-2) Signaling Pathway

This compound and its derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of the COX-2 enzyme. The diagram below illustrates the key signaling pathways leading to the expression of COX-2, a critical enzyme in the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptors (e.g., TLR4, IL-1R) MAPK_Cascade MAPK Cascades (ERK, p38, JNK) Receptor->MAPK_Cascade NFkB_Pathway IKK -> IκBα degradation -> NF-κB activation Receptor->NFkB_Pathway Transcription_Factors Transcription Factors (NF-κB, AP-1, CREB) MAPK_Cascade->Transcription_Factors NFkB_Pathway->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Pro_inflammatory_Stimuli->Receptor Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins COX-2

Simplified COX-2 signaling pathway leading to inflammation.

This application note provides a foundational guide for the synthesis and evaluation of this compound derivatives. The provided protocols and data serve as a starting point for researchers to develop novel analogues and conduct comprehensive SAR studies, ultimately contributing to the discovery of new therapeutic agents.

References

Application Notes and Protocols: Mulberrofuran B as a Chemical Marker for Morus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Mulberrofuran B as a chemical marker for the identification and quality control of Morus species, particularly Morus alba. This document includes quantitative data, detailed experimental protocols for extraction, isolation, and analysis, as well as insights into its potential biological activities.

Introduction

This compound is a natural benzofuran (B130515) derivative found in the root bark of Morus species. Its presence and concentration can serve as a valuable chemical marker for the authentication and standardization of raw plant materials and extracts used in traditional medicine and drug development. This document outlines the methodologies to effectively utilize this compound for these purposes.

Data Presentation

The concentration of this compound can vary among different varieties and batches of Morus species. The following table summarizes the quantitative data reported in the literature for this compound content in the ethanol (B145695) extract of various Morus alba root varieties.

Table 1: Quantitative Analysis of this compound in Morus alba Root Extracts

Morus alba VarietyThis compound Content (% w/w of ethanol extract)Reference
IZ 13/60.54 - 3.55[1][2]
IZ 400.54 - 3.55[1][2]
IZ 56/40.54 - 3.55[1][2]
IZ 640.54 - 3.55[1][2]
Indonesia0.54 - 3.55[1][2]
Tigreada0.54 - 3.55[1][2]

Experimental Protocols

Extraction and Isolation of this compound from Morus alba Root Bark

This protocol describes a general procedure for the extraction and isolation of this compound.

Materials:

Procedure:

  • Extraction:

    • Grind the dried root barks of M. alba into a fine powder.

    • Extract the powdered material (e.g., 12 kg) with methanol (MeOH) three times under reflux.[3]

    • Combine the MeOH extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.[3]

  • Partitioning:

    • Suspend the crude MeOH extract in water.[3]

    • Sequentially partition the aqueous suspension with equal volumes of dichloromethane (CH2Cl2), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

    • Concentrate each fraction to dryness. This compound is expected to be enriched in the less polar fractions (e.g., CH2Cl2 and EtOAc).

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing this compound.

    • Further purify the pooled fractions using Sephadex LH-20 and/or LiChroprep RP-18 column chromatography to yield pure this compound.[3]

G start Dried Morus alba Root Bark extraction Methanol Extraction (reflux) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (CH2Cl2, EtOAc, n-BuOH) concentration1->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 / RP-18 Chromatography silica_gel->sephadex pure_compound Pure this compound sephadex->pure_compound

Extraction and Isolation Workflow

Quantification of this compound by HPLC-UV

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound in Morus extracts.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • This compound standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried Morus extract.

    • Dissolve the extract in a known volume of methanol or the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like 0.1% formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV scan of the pure compound, but a common wavelength for similar compounds is around 320 nm).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Analysis:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

G start Morus Extract / Standard dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC-UV Analysis filter->hplc data Data Acquisition (Chromatogram) hplc->data quantification Quantification (Calibration Curve) data->quantification result This compound Concentration quantification->result

HPLC Quantification Workflow

Structural Elucidation by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for the unambiguous structural identification of isolated natural products like this compound.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl3, DMSO-d6)

  • Pure isolated this compound

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the purified this compound in a suitable deuterated solvent and transfer to an NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum to observe the proton signals.

    • Acquire a carbon-13 (¹³C) NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135), to identify CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

  • Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and elucidate the complete chemical structure of this compound.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR elucidation Structural Elucidation C13_NMR ¹³C NMR & DEPT COSY COSY COSY->elucidation HSQC HSQC HSQC->elucidation HMBC HMBC HMBC->elucidation NOESY NOESY/ROESY NOESY->elucidation

2D NMR for Structural Elucidation

Potential Pharmacokinetics and Signaling Pathways

While specific pharmacokinetic data for this compound is limited in the public domain, its anti-inflammatory properties have been noted.[4] The anti-inflammatory effects of many natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. A plausible, yet hypothetical, signaling pathway that may be modulated by this compound is the NF-κB pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway Modulated by this compound:

G stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription inflammation Inflammatory Response transcription->inflammation mulberrofuran_b This compound mulberrofuran_b->IKK inhibits?

Hypothetical Anti-inflammatory Pathway

Note: This diagram illustrates a potential mechanism of action. Further research is required to confirm the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound serves as a reliable chemical marker for the quality control of Morus species. The protocols provided herein offer a framework for its extraction, isolation, and quantification. Further investigation into its pharmacokinetic profile and specific mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mulberrofuran B Extraction from Mulberry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Mulberrofuran B from mulberry (Morus spp.).

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which part of the mulberry plant is it primarily extracted?

This compound is a prenylated flavonoid, a type of secondary metabolite found in mulberry plants. It has been isolated from the root bark of Morus alba (white mulberry).[1][2][3][4]

Q2: Which solvents are most effective for extracting this compound?

Ethanol (B145695) has been successfully used to extract this compound from mulberry roots.[1][2] Studies on the extraction of other flavonoids from mulberry suggest that aqueous ethanol mixtures (e.g., 60-80% ethanol in water) are highly effective.[5][6] Acetone has also shown high efficiency for extracting total flavonoids from mulberry.[7] The optimal solvent and concentration may require empirical determination for this compound specifically.

Q3: What extraction techniques can be used to isolate this compound?

Several techniques can be employed for the extraction of flavonoids from mulberry, which can be adapted for this compound:

  • Maceration: A simple soaking method that is time-consuming but requires minimal specialized equipment.[5]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, which can enhance extraction efficiency and reduce extraction time compared to maceration.[5][6]

  • Enzyme-Assisted Extraction (EAE): The use of enzymes, such as pectinase, can help to break down the plant cell wall, leading to improved release of bioactive compounds.[8][9][10]

Q4: What is a typical yield for this compound from mulberry?

The quantity of this compound can vary depending on the mulberry variety and extraction conditions. One study reported a yield of 0.54–3.55% in the ethanol extract of various Morus alba root varieties.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incorrect Plant Material: Using leaves or fruits instead of roots, or using a mulberry species with low this compound content.1. Ensure you are using the root bark of Morus alba, which is reported to contain this compound.[1][2][3][4] Consider screening different mulberry varieties.
2. Suboptimal Solvent: The polarity of the extraction solvent may not be suitable for this compound.2. Experiment with different concentrations of ethanol (e.g., 60%, 70%, 80%).[5][6] You could also test other solvents like acetone, which has been effective for other mulberry flavonoids.[7]
3. Inefficient Extraction Method: Maceration might not be sufficient for complete extraction.3. Employ a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE) to improve efficiency.[5][6][8][9][10]
Co-extraction of a High Amount of Impurities 1. Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of compounds.1. Adjust the solvent polarity. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then ethanol) can help in preliminary fractionation.
2. Plant Matrix Complexity: Mulberry roots contain numerous other compounds that can be co-extracted.2. Implement a purification step after initial extraction. Techniques like column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) are effective for isolating specific flavonoids.[3]
Inconsistent Extraction Yields 1. Variability in Plant Material: Differences in the age, growing conditions, or harvest time of the mulberry plants.1. Standardize the collection of plant material. Use roots from plants of similar age and grown under consistent conditions if possible.
2. Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio.2. Precisely control and document all extraction parameters. Utilize equipment that allows for consistent temperature and agitation.
3. Degradation of this compound: The compound may be sensitive to light, heat, or pH.3. Conduct extractions under controlled temperature conditions and protect extracts from light. Investigate the pH stability of this compound and buffer the extraction solvent if necessary.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids from Mulberry

This protocol is a general guideline for the extraction of flavonoids from mulberry and should be optimized for this compound.

  • Preparation of Plant Material:

    • Obtain fresh root bark of Morus alba.

    • Wash the roots thoroughly to remove any soil and debris.

    • Dry the root bark in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of bioactive compounds.

    • Grind the dried root bark into a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • Place a known amount of the powdered root bark (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature (e.g., 60°C) and time (e.g., 30 minutes).[6]

    • Turn on the ultrasonic bath and begin the extraction process.

  • Post-Extraction Processing:

    • After extraction, separate the extract from the solid plant material by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can be freeze-dried or stored in a cool, dark place for further purification and analysis.

Quantitative Data Summary

Table 1: Optimized Conditions for Flavonoid Extraction from Mulberry Leaves using Methanol

ParameterOptimal ValueReference
Methanol Concentration81.36%[11]
Extraction Temperature36.4°C[11]
Extraction Time2.37 hours[11]
Material/Solvent Ratio1:15[11]
Predicted TFC Yield 3.382 mg/g dry weight [11]

Table 2: Optimized Conditions for Bioactive Compound Extraction from Mulberry Leaves using UAE

ParameterOptimal ValueReference
Ethanol Concentration60% (v/v)[6]
Extraction Temperature60°C[6]
Extraction Time30 minutes[6]

Table 3: Comparison of Extraction Solvents for Total Flavonoid Content (TFC) from Mulberry

SolventTFC Yield (mg QUE/g DW)Reference
65% (v/v) Acetone35.11 - 45.32[7]
60% (v/v) Ethanol28.18 - 43.13[7]
70% (v/v) Methanol11.66 - 25.03[7]

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_output Final Product Start Mulberry Root Bark Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solid-Liquid Extraction (e.g., UAE with Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis This compound Analysis (e.g., HPLC) Purification->Analysis End Isolated this compound Analysis->End

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Logic Start Low/No this compound Yield Cause1 Incorrect Plant Part? Start->Cause1 Cause2 Suboptimal Solvent? Start->Cause2 Cause3 Inefficient Extraction? Start->Cause3 Solution1 Use Morus alba Root Bark Cause1->Solution1 Yes Solution2 Optimize Ethanol Conc. or Test Acetone Cause2->Solution2 Yes Solution3 Use UAE or EAE Cause3->Solution3 Yes

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: Large-Scale Purification of Mulberrofuran B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale purification of Mulberrofuran B from Morus alba (white mulberry) root bark.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

Q2: What are the main challenges in the large-scale purification of this compound?

A2: The main challenges include:

  • Low abundance: this compound is a secondary metabolite and its concentration in the raw plant material can be low.

  • Stability: As a prenylated flavonoid, this compound may be susceptible to degradation under harsh extraction and purification conditions, such as extreme pH, high temperatures, or prolonged exposure to light.[3]

  • Scalability of chromatographic methods: Transferring a laboratory-scale purification method to a large-scale industrial process can be challenging, often leading to a decrease in resolution and purity.

Q3: Which extraction methods are recommended for obtaining a this compound-rich crude extract?

A3: Ethanol (B145695) extraction has been shown to be effective for extracting this compound and other antioxidant compounds from Morus alba roots.[2] For large-scale extraction, methods like maceration, percolation, or accelerated solvent extraction (ASE) with ethanol or ethanol-water mixtures are commonly employed. The choice of solvent and extraction parameters such as temperature and time should be optimized to maximize the yield of this compound while minimizing the extraction of interfering compounds.

Q4: What types of chromatography are suitable for the large-scale purification of this compound?

A4: A multi-step chromatographic approach is typically necessary. This may involve:

  • Initial fractionation: Using normal-phase or reversed-phase flash chromatography to separate the crude extract into fractions with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. Reversed-phase (RP) HPLC is commonly used for the final purification of flavonoids.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It can be a valuable tool for the fractionation and purification of natural products.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction Optimize extraction parameters: increase extraction time, use a higher solvent-to-solid ratio, or employ a more efficient extraction technique (e.g., ultrasound-assisted or microwave-assisted extraction for process development). Ensure the particle size of the root bark is sufficiently small for efficient solvent penetration.
Degradation during Extraction/Purification Avoid high temperatures and exposure to direct light. If using acidic or basic conditions, perform stability studies to determine the optimal pH range for this compound. Consider using antioxidants during extraction to prevent oxidative degradation.
Poor Separation in Chromatography Optimize the mobile phase composition and gradient profile in preparative HPLC. For complex mixtures, consider a multi-step purification strategy involving different chromatographic techniques (e.g., normal-phase followed by reversed-phase).
Irreversible Adsorption on Stationary Phase This can be an issue with highly active silica (B1680970) gel in normal-phase chromatography. Consider using a less active stationary phase or switching to reversed-phase or HSCCC.
Low Purity of this compound
Potential Cause Troubleshooting Steps
Co-elution with Structurally Similar Compounds Optimize the selectivity of the chromatographic system. This can be achieved by changing the stationary phase, modifying the mobile phase composition (e.g., trying different organic modifiers like acetonitrile (B52724) vs. methanol), or adjusting the pH of the mobile phase.
Peak Tailing in Chromatography Peak tailing can be caused by interactions with active sites on the stationary phase, especially with silica-based columns. Using a high-purity, end-capped stationary phase or adding a small amount of a competitive agent (like triethylamine (B128534) for basic compounds) to the mobile phase can help. Also, ensure the sample is dissolved in a solvent weaker than the initial mobile phase.
Column Overload In preparative chromatography, overloading the column can lead to poor separation. Determine the loading capacity of your column for the specific separation and operate below this limit.
Presence of Isomers This compound may have isomers that are difficult to separate. High-resolution analytical techniques should be used to confirm the purity. Specialized chiral chromatography may be necessary if stereoisomers are present.

Data Presentation

Table 1: this compound Content in Ethanol Extracts of Different Morus alba Root Varieties

Morus alba VarietyThis compound Content (% of extract)Reference
IZ 13/60.54 - 3.55
IZ 400.54 - 3.55
IZ 56/40.54 - 3.55
IZ 640.54 - 3.55
Indonesia0.54 - 3.55
Tigreada0.54 - 3.55

Note: The original study quantified this compound across six varieties, with the content ranging from 0.54% to 3.55%. The specific content for each variety was not individually detailed.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound-Rich Fraction
  • Milling: Grind dried Morus alba root bark to a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Maceration: Soak the powdered root bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring. Repeat the extraction process three times.

    • Percolation: Pack the powdered root bark into a large-scale percolator and slowly pass 95% ethanol through the material until the eluate is colorless.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator or a falling film evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297).

    • Collect the ethyl acetate fraction, which will be enriched with flavonoids like this compound.

    • Evaporate the ethyl acetate under reduced pressure to yield the enriched flavonoid fraction.

Protocol 2: Large-Scale Purification by Flash Chromatography and Preparative HPLC
  • Flash Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (e.g., 230-400 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

    • Procedure: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the gradient mobile phase and collect fractions.

    • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Column: A reversed-phase C18 preparative column.

    • Mobile Phase: A gradient of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and methanol (B129727) or acetonitrile. The specific gradient profile needs to be optimized based on analytical HPLC runs.

    • Procedure: Combine the this compound-rich fractions from the flash chromatography step and concentrate them. Dissolve the residue in the initial mobile phase composition and filter it. Inject the solution onto the preparative HPLC system.

    • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

    • Purity Analysis: Analyze the collected fraction for purity using analytical HPLC and confirm the identity of the compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Large-Scale Purification raw_material Morus alba Root Bark milling Milling raw_material->milling extraction Ethanol Extraction milling->extraction concentration1 Concentration extraction->concentration1 partitioning Ethyl Acetate Partitioning concentration1->partitioning concentration2 Concentration partitioning->concentration2 crude_fraction Enriched Flavonoid Fraction concentration2->crude_fraction flash_chrom Flash Chromatography crude_fraction->flash_chrom Load onto column fraction_analysis Fraction Analysis (TLC/HPLC) flash_chrom->fraction_analysis pooling Pooling of MBF-rich Fractions fraction_analysis->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_mbf Pure this compound prep_hplc->pure_mbf troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Purity of this compound co_elution Co-elution of Impurities start->co_elution peak_tailing Peak Tailing start->peak_tailing column_overload Column Overload start->column_overload optimize_mobile_phase Optimize Mobile Phase/Gradient co_elution->optimize_mobile_phase change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase peak_tailing->optimize_mobile_phase use_additives Use Mobile Phase Additives peak_tailing->use_additives check_loading Reduce Sample Load column_overload->check_loading

References

Technical Support Center: Addressing the Low Aqueous Solubility of Mulberrofuran B for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Mulberrofuran B and encountering challenges with its low aqueous solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a prenylated flavonoid, a type of natural phenolic compound, isolated from plants of the Morus genus, such as the white mulberry (Morus alba)[1][2]. It is recognized for its antioxidant properties[1][2]. Like many other flavonoids with complex aromatic structures, this compound is lipophilic, meaning it has a tendency to dissolve in fats, oils, lipids, and non-polar solvents, which contributes to its low solubility in aqueous solutions.

Q2: Why is my this compound not dissolving in aqueous solutions?

The chemical structure of this compound contains large, non-polar regions, making it hydrophobic or "water-fearing." This inherent property leads to poor solubility in water-based media, such as buffers and cell culture media, which are polar environments. This is a common challenge with many natural product compounds investigated in drug discovery[3].

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a widely used and highly effective solvent for creating concentrated stock solutions of poorly soluble compounds like this compound for in vitro experiments. Ethanol (B145695) can also be a suitable solvent. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% to 1% (v/v). It is essential to include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the compound-treated samples, to account for any effects of the solvent itself.

Q5: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are some steps you can take:

  • Reduce the final concentration: The simplest approach is to test lower final concentrations of this compound.

  • Increase the co-solvent percentage: If your assay can tolerate it, a slight increase in the final DMSO concentration (while staying within the recommended limits) may help maintain solubility.

  • Use gentle warming and mixing: Gently warming the solution to 37°C and ensuring thorough vortexing or mixing during dilution can help keep the compound in solution.

  • Consider alternative solvents: If DMSO is not effective or causes toxicity, other solvents like ethanol could be tested.

Q6: How can I minimize experimental variability caused by poor solubility?

Poor solubility is a significant source of variability in experimental results. To improve consistency:

  • Ensure complete dissolution of the stock solution: Visually inspect your stock solution to confirm there are no solid particles. Sonication can aid in dissolving the compound.

  • Perform a solubility test: Before your main experiment, conduct a small-scale test to determine the maximum concentration of this compound that remains soluble in your final assay medium.

  • Prepare fresh dilutions: Dilute the stock solution into the aqueous medium immediately before use to minimize the time for potential precipitation.

  • Maintain consistent preparation methods: Use the same procedure for preparing your solutions in every experiment to ensure reproducibility.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound precipitation observed in the final assay medium. The final concentration of this compound exceeds its solubility in the aqueous medium.1. Lower the final working concentration of the compound. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final medium, ensuring it remains below toxic levels (typically <1%). 3. Try an alternative co-solvent such as ethanol. 4. Use gentle warming (e.g., 37°C) and thorough mixing when diluting the stock solution.
High background signal or cellular toxicity observed. The concentration of the organic solvent (e.g., DMSO) is too high.1. Reduce the final concentration of the co-solvent to a non-toxic level (ideally ≤0.5%). 2. Ensure a vehicle control (medium with the same solvent concentration but no compound) is included to assess the solvent's effect. 3. If toxicity persists at low solvent concentrations, consider alternative solubilization methods like using cyclodextrins.
Inconsistent or non-reproducible bioassay results. Incomplete dissolution or precipitation of this compound is leading to variable effective concentrations.1. Visually confirm that the stock solution is completely clear before each use. If necessary, sonicate the stock solution to ensure full dissolution. 2. Prepare fresh dilutions for each experiment. 3. Conduct a preliminary solubility test to confirm the compound's solubility limit under your specific assay conditions. 4. Ensure thorough mixing of the final solution before adding it to the assay.

Data Presentation

Table 1: Common Co-solvents for this compound
Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration for Cell-Based Assays (v/v)Notes
Dimethyl Sulfoxide (DMSO) 0.1%< 1%A universal solvent for many poorly soluble compounds. Can be cytotoxic at higher concentrations.
Ethanol 0.5%< 1%Suitable for compounds soluble in alcohols. Can cause protein precipitation at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Determine the required mass: Calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the calculated mass of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Diluting this compound into Aqueous Assay Media
  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Calculate the volume of the stock solution needed to achieve the final desired concentration in your total assay volume. Ensure the final co-solvent concentration remains within the acceptable range for your assay.

  • Prepare the final solution: Add the calculated volume of the this compound stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer).

  • Mix thoroughly: Immediately vortex or mix the final solution thoroughly to ensure the compound is evenly dispersed and to minimize precipitation.

  • Use promptly: Use the freshly prepared solution in your bioassay as soon as possible.

Mandatory Visualizations

Experimental Workflow for Solubilizing this compound start Start: Weigh this compound Powder stock Prepare High-Concentration Stock Solution in 100% DMSO start->stock dilute Dilute Stock Solution into Aqueous Assay Medium stock->dilute mix Vortex/Mix Thoroughly dilute->mix assay Add to Bioassay mix->assay end End: Experiment assay->end

Caption: A typical workflow for preparing this compound for bioassays.

Troubleshooting Precipitation Issues precipitate Precipitation Observed? lower_conc Lower Final Concentration precipitate->lower_conc Yes ok Problem Solved precipitate->ok No still_precipitates1 Still Precipitates? lower_conc->still_precipitates1 increase_dmso Increase Final DMSO % (if possible) still_precipitates1->increase_dmso Yes still_precipitates1->ok No still_precipitates2 Still Precipitates? increase_dmso->still_precipitates2 alt_solvent Try Alternative Solvent (e.g., Ethanol) still_precipitates2->alt_solvent Yes still_precipitates2->ok No

Caption: A decision tree for addressing compound precipitation.

Simplified Phenylpropanoid Pathway to Flavonoids phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL chalcones Chalcones coumaroyl_coa->chalcones CHS flavonoids Flavonoids (e.g., this compound) chalcones->flavonoids CHI, etc.

Caption: Biosynthesis of flavonoids like this compound.

Potential Signaling Pathway Inhibition by Prenylated Flavonoids mulberrofuran This compound ptp1b PTP1B mulberrofuran->ptp1b Inhibits insulin_receptor Insulin Receptor (Phosphorylated) ptp1b->insulin_receptor Dephosphorylates (Inactivates) downstream_signaling Downstream Signaling insulin_receptor->downstream_signaling glucose_uptake Increased Glucose Uptake downstream_signaling->glucose_uptake

Caption: Inhibition of PTP1B signaling by flavonoids.

References

troubleshooting instability of Mulberrofuran B during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran B. The information provided is intended to help address potential instability issues encountered during processing and experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellow or brown color. What could be the cause?

A1: Discoloration of solutions containing furan-containing compounds like this compound is often an indication of degradation.[1] The furan (B31954) ring is susceptible to oxidation and can undergo polymerization, leading to colored byproducts.[1] This can be initiated by exposure to air (oxygen), light, or acidic conditions.

Q2: I'm observing a precipitate forming in my this compound solution. What is happening?

A2: Precipitate formation can be due to the polymerization of the furan ring, especially under acidic conditions.[1][2] Furan rings, particularly those with electron-releasing groups, can form reactive intermediates that lead to insoluble polymeric materials.[2]

Q3: My analytical results (e.g., HPLC, LC-MS) show a decrease in the peak area for this compound over time and the appearance of new, unexpected peaks. How can I interpret this?

A3: A decreasing peak area for this compound alongside the emergence of new peaks is a strong indicator of degradation.[1] To identify the cause, it is recommended to perform forced degradation studies under various stress conditions (acid, base, heat, light, oxidation).[1] This will help in characterizing the degradation products and understanding the stability limitations of this compound.

Q4: How do different substituents on a furan ring generally affect its stability?

A4: Substituents significantly influence the stability of the furan ring. Electron-withdrawing groups tend to increase stability by making the ring less susceptible to protonation, which is often the initial step in acid-catalyzed degradation.[2] Conversely, electron-releasing groups can decrease stability by making the ring more electron-rich and prone to reaction.[2]

Troubleshooting Guides

Issue 1: Degradation During Aqueous Workup or Purification
  • Problem: You are experiencing a loss of this compound during extraction or purification steps, such as column chromatography.

  • Potential Cause: Furan rings are known to be sensitive to acidic conditions.[2] Standard silica (B1680970) gel is slightly acidic and can cause degradation of acid-sensitive compounds.[2] Aqueous acid washes during workup can also lead to ring opening and polymerization.[2]

  • Recommendations:

    • pH Control: During aqueous workup, maintain the pH in a neutral to slightly basic range (pH 7-8).[2]

    • Minimize Acid Contact: If an acidic wash is necessary, reduce the contact time as much as possible.[2]

    • Chromatography:

      • Consider using neutral or basic alumina (B75360) instead of silica gel.[2]

      • If using silica gel, it can be neutralized by pre-washing with a solution containing a base like triethylamine (B128534).[2]

      • Adding a small amount (0.1-1%) of a volatile base such as triethylamine to the eluent can also help neutralize acidic sites on the silica gel.[2]

Issue 2: Instability in Solution During Storage
  • Problem: You observe a decrease in the concentration or purity of this compound in your stock solutions over time.

  • Potential Cause: The instability could be due to the solvent, storage temperature, or exposure to light. Furan-containing compounds can be susceptible to thermal degradation, oxidation, and photodegradation.[1]

  • Recommendations:

    • Solvent Choice: For solutions, consider using polar aprotic solvents like dimethylformamide (DMF), which have been shown to have a stabilizing effect on furan derivatives.[2]

    • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C.

    • Light Protection: Protect solutions from light by using amber vials or storing them in the dark.

    • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Factors Affecting this compound Stability

The stability of furan-containing compounds like this compound is influenced by several factors. The following table summarizes these factors and recommended conditions to enhance stability.

FactorEffect on StabilityRecommended Conditions
pH Furan rings are highly susceptible to degradation in acidic conditions (pH < 7), which can lead to ring-opening and polymerization.[2] Stability is generally better in neutral to slightly alkaline conditions.Maintain pH in the range of 7-8 for solutions and during aqueous workup.[2]
Temperature Higher temperatures accelerate the rate of degradation for most chemical compounds, including furans.[1]Store solid this compound and its solutions in a cool environment (e.g., 2-8°C or frozen).
Light Exposure to light, particularly UV light, can induce photodegradation of furan-containing molecules.[1]Store in light-resistant containers (e.g., amber vials) and in the dark.
Oxygen The furan ring can be prone to oxidation, leading to the formation of various degradation products.[1]Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Solvent The choice of solvent can impact stability. Polar aprotic solvents may offer a stabilizing effect.[2]Consider using solvents like dimethylformamide (DMF) for stock solutions.[2]

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To determine the stability of this compound under conditions of acid and base hydrolysis, oxidation, heat, and photolysis.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl.

    • Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH.

    • Oxidation: Add an appropriate volume of the stock solution to a solution of 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 60°C).

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or UPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Identify and, if possible, characterize any major degradation products.

Visualizing Instability and Troubleshooting

Degradation Pathway of Furan Ring under Acidic Conditions

furan Furan Ring (in this compound) protonation Protonation (H+) furan->protonation Acidic Conditions intermediate Reactive Intermediate (Carbocation) protonation->intermediate ring_opening Ring Opening (Nucleophilic attack, e.g., by H2O) intermediate->ring_opening polymerization Polymerization intermediate->polymerization degradation_products Degradation Products ring_opening->degradation_products insoluble_polymers Insoluble Polymers (Precipitate) polymerization->insoluble_polymers

Caption: General degradation pathway of a furan ring in an acidic environment.

Troubleshooting Workflow for this compound Instability

start Instability Observed (e.g., color change, precipitation, new peaks) check_ph Check pH of solution and processing steps start->check_ph check_temp Review storage and processing temperature start->check_temp check_light Assess exposure to light start->check_light check_oxygen Consider exposure to air/oxygen start->check_oxygen acidic Is pH acidic? check_ph->acidic high_temp Is temperature elevated? check_temp->high_temp light_exposed Is there light exposure? check_light->light_exposed oxygen_exposed Is it exposed to air? check_oxygen->oxygen_exposed neutralize Neutralize solution (pH 7-8) Use neutral chromatography media acidic->neutralize Yes re_evaluate Re-evaluate Stability acidic->re_evaluate No cool Store at low temperature (2-8°C or frozen) high_temp->cool Yes high_temp->re_evaluate No protect_light Use amber vials Store in the dark light_exposed->protect_light Yes light_exposed->re_evaluate No inert Use degassed solvents Store under inert gas (N2, Ar) oxygen_exposed->inert Yes oxygen_exposed->re_evaluate No neutralize->re_evaluate cool->re_evaluate protect_light->re_evaluate inert->re_evaluate

Caption: A logical workflow for troubleshooting instability issues with this compound.

References

Technical Support Center: Refinement of NMR Data Interpretation for Mulberrofuran B Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of NMR data for Mulberrofuran B and its isomers. Given the structural complexity arising from their nature as Diels-Alder type adducts, careful analysis of NMR spectra is crucial for unambiguous structure elucidation and stereochemical assignment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound isomers that make NMR interpretation challenging?

A1: this compound and its isomers are complex natural products characterized by a polycyclic system derived from a Diels-Alder reaction.[1] The main challenges in NMR interpretation arise from:

  • Stereochemistry: The presence of multiple chiral centers leads to the possibility of various diastereomers and enantiomers.

  • Signal Overlap: The ¹H NMR spectra of these molecules are often crowded, especially in the aliphatic and aromatic regions, making it difficult to resolve individual signals and their coupling patterns.[2][3]

  • Quaternary Carbons: The structures contain several quaternary carbons which are not directly observed in ¹H NMR and can only be assigned through long-range correlations in HMBC spectra.[4]

Q2: Which NMR experiments are essential for the complete structure elucidation of this compound isomers?

A2: A combination of 1D and 2D NMR experiments is indispensable for the complete structural assignment of this compound isomers.[1][2] The recommended set of experiments includes:

  • ¹H NMR: To determine the number of different proton environments and their multiplicities.

  • ¹³C NMR: To identify the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify spin systems.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH), which is crucial for connecting different spin systems and assigning quaternary carbons.[4][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space (< 5 Å).[7][8]

Q3: How can I differentiate between this compound isomers using NMR?

A3: Differentiation between isomers, particularly stereoisomers, relies heavily on NOESY or ROESY experiments.[7][8] Key NOE correlations can reveal the relative orientation of substituents and the stereochemistry at the ring junctions of the Diels-Alder adduct. Additionally, subtle differences in the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can be indicative of different isomeric forms.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the NMR data interpretation of this compound isomers.

Problem 1: Severe signal overlap in the aromatic and aliphatic regions of the ¹H NMR spectrum.

Solution:

  • Vary the Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) can induce differential chemical shifts, potentially resolving overlapping signals.[9]

  • 2D NMR Spectroscopy:

    • HSQC: This is a powerful technique for resolving overlapping proton signals by spreading them out in the second dimension based on the chemical shifts of the attached carbons.[5]

    • TOCSY (Total Correlation Spectroscopy): This experiment can help to identify complete spin systems, even if some of the signals are overlapped.[2]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve signal resolution.

Problem 2: Ambiguous assignment of quaternary carbons.

Solution:

  • Optimize HMBC Experiment: The HMBC experiment is key to assigning quaternary carbons.[4] Ensure that the experiment is optimized to detect long-range couplings.

  • Cross-check with Expected Chemical Shifts: Compare the observed ¹³C chemical shifts with those of similar known compounds or with predicted values from computational software.

Problem 3: Difficulty in determining the relative stereochemistry.

Solution:

  • NOESY/ROESY Analysis: These experiments are crucial for determining stereochemistry.[7][8] Look for key NOE cross-peaks that indicate spatial proximity between specific protons. The presence or absence of these correlations can help to define the relative configuration of the chiral centers.

  • Coupling Constants: The magnitude of ³JHH coupling constants can sometimes provide information about the dihedral angles between coupled protons, which can be related to the stereochemistry.

Data Presentation

The following table summarizes the representative ¹H and ¹³C NMR chemical shifts for a this compound isomer. Note that these are generalized values based on published data for similar furanocoumarin-based Diels-Alder adducts, and actual experimental values may vary depending on the specific isomer and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Isomer

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2155.0
3102.56.80 (s)
3a122.0
4158.0
598.06.30 (d, J = 2.0)
6160.0
795.06.40 (d, J = 2.0)
7a105.0
1'125.0
2'118.07.20 (d, J = 8.0)
3'115.06.90 (dd, J = 8.0, 2.0)
4'159.0
5'116.06.95 (d, J = 2.0)
6'128.0
Cyclohexene Moiety
C-1''45.03.50 (m)
C-2''125.05.80 (m)
C-3''135.05.90 (m)
C-4''40.02.50 (m)
C-5''30.01.80 (m), 2.10 (m)
C-6''80.04.50 (m)
Substituents
Me20.01.70 (s)

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire all spectra at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a standard pulse program with proton decoupling.

  • COSY: Use a gradient-selected COSY experiment.

  • HSQC: Use a gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

  • HMBC: Use a gradient-selected HMBC experiment with a long-range coupling delay optimized forⁿJCH ≈ 8 Hz.

  • NOESY/ROESY: Use a mixing time of 300-800 ms (B15284909) for NOESY, or a spin-lock time of 200-500 ms for ROESY.

Visualizations

Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Assign_Spin_Systems Assign Spin Systems (COSY, TOCSY) Assign_C_H Assign C-H Correlations (HSQC) Assign_Spin_Systems->Assign_C_H Connect_Fragments Connect Fragments (HMBC) Assign_C_H->Connect_Fragments Determine_Stereochem Determine Stereochemistry (NOESY/ROESY) Connect_Fragments->Determine_Stereochem Structure_Elucidation Final Structure Elucidation Determine_Stereochem->Structure_Elucidation Sample_Prep Sample Preparation Sample_Prep->1D_NMR

Figure 1. Experimental workflow for the NMR-based structure elucidation of this compound isomers.

Signal_Assignment H_Signals ¹H NMR Signals COSY COSY H_Signals->COSY ¹H-¹H Connectivity HSQC HSQC H_Signals->HSQC HMBC HMBC H_Signals->HMBC C_Signals ¹³C NMR Signals C_Signals->HSQC ¹JCH C_Signals->HMBC ⁿJCH (n=2,3) Structure Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure Connects Fragments & Quaternary C's

Figure 2. Logical relationships for signal assignment using 2D NMR.

Isomer_Differentiation Initial_Structure Ambiguous Stereochemistry NOESY_ROESY NOESY / ROESY Experiment Initial_Structure->NOESY_ROESY NOE_Observed Key NOE Correlation Observed NOESY_ROESY->NOE_Observed Protons are close in space NOE_Absent Key NOE Correlation Absent NOESY_ROESY->NOE_Absent Protons are distant Isomer_A Assign Isomer A NOE_Observed->Isomer_A Isomer_B Assign Isomer B NOE_Absent->Isomer_B

Figure 3. Decision pathway for isomer differentiation using NOESY/ROESY.

References

Technical Support Center: Optimization of Enzyme-Assisted Extraction for Furanoid Compounds from Mulberry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of enzyme-assisted extraction (EAE) of furanoid compounds from mulberry.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using enzyme-assisted extraction (EAE) for obtaining furanoid compounds from mulberry?

A1: EAE offers several key benefits over traditional solvent-based extraction methods. These include:

  • Increased Yield: Enzymes like cellulase (B1617823) and pectinase (B1165727) break down the plant cell wall, releasing more target compounds and potentially leading to higher extraction yields.[1]

  • Greener Technology: EAE is considered an environmentally friendly method as it can reduce the reliance on harsh organic solvents.[2]

  • Milder Conditions: The process typically uses lower temperatures and near-neutral pH, which helps in preserving the integrity of thermolabile and chemically sensitive compounds like some furanoids.[2]

  • Enhanced Selectivity: Enzymes can specifically target certain cell wall components, leading to a more selective extraction of desired bioactive compounds.

Q2: Which enzymes are most effective for extracting compounds from mulberry?

A2: The most commonly used enzymes for extracting bioactive compounds from plant materials, including mulberry, are cellulases and pectinases.[3] These enzymes are effective at degrading the primary components of the plant cell wall, cellulose (B213188) and pectin, respectively. A combination of these enzymes, sometimes referred to as a multi-enzyme complex, can have a synergistic effect, leading to more efficient cell wall degradation and higher extraction yields.[1][4]

Q3: What are furanoid compounds, and which ones are typically found in mulberry?

A3: Furanoid compounds are a class of organic compounds containing a furan (B31954) ring. In mulberry (Morus species), notable furanoid derivatives include 2-arylbenzofurans such as moracin M and mulberrofuran I.[5][6] These compounds are of interest due to their potential biological activities.

Q4: Can EAE be combined with other extraction techniques?

A4: Yes, EAE can be effectively combined with other methods like ultrasound-assisted extraction (UAE). This combination, known as ultrasound-assisted enzymatic extraction (UAEE), can further enhance extraction efficiency. Ultrasound can improve mass transfer and disrupt cell walls, making the substrate more accessible to the enzymes.[7]

Troubleshooting Guides

Issue 1: Low Yield of Furanoid Compounds

Q: I am experiencing a lower than expected yield of furanoid compounds from my mulberry leaf extraction. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors related to the enzyme activity, extraction conditions, and the plant material itself. Here’s a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity Verify Enzyme Storage and Handling: Ensure enzymes were stored at the recommended temperature and handled correctly to prevent denaturation. Optimize Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete hydrolysis. Conversely, an excessively high concentration may not significantly increase the yield and is not cost-effective. Perform a dose-response experiment to determine the optimal enzyme concentration.[8] Check pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.[9][10] For cellulase and pectinase, the optimal pH is typically between 4.0 and 5.5, and the optimal temperature is around 40-50°C.[3][11] Verify and adjust the pH of your extraction buffer and the incubation temperature.
Inefficient Cell Wall Disruption Inadequate Grinding of Mulberry Leaves: Ensure the mulberry leaves are ground to a fine powder to increase the surface area available for enzymatic action. Consider a Multi-Enzyme Approach: A combination of cellulase and pectinase may be more effective than a single enzyme in breaking down the complex cell wall structure.[1][4]
Extraction Conditions Suboptimal Solid-to-Liquid Ratio: A very high solid-to-liquid ratio can hinder proper mixing and enzyme accessibility. Experiment with different ratios to find the optimum. Incorrect Extraction Time: Both insufficient and excessive extraction times can lead to lower yields. Short times may not allow for complete hydrolysis, while prolonged times can lead to the degradation of target compounds.[3] An optimal time of around 5 minutes has been reported for some bioactive compounds from mulberry.[3]
Post-Extraction Issues Degradation of Furanoid Compounds: Some furanoid compounds may be sensitive to light, heat, or pH changes. Protect your extract from light and high temperatures, and ensure the pH is stable during downstream processing. Inefficient Solvent Partitioning: If you are performing a liquid-liquid extraction after the enzymatic step, ensure the solvent system is optimized for the polarity of your target furanoid compounds.
Issue 2: Inconsistent Extraction Results

Q: My extraction yields are varying significantly between experiments, even when I try to follow the same protocol. What could be causing this inconsistency?

A: Inconsistent results are often due to subtle variations in experimental parameters. Here's a checklist to ensure reproducibility:

Parameter Recommendation
Plant Material Homogeneity: Ensure your mulberry leaf powder is well-mixed and homogenous. Variations in the starting material can lead to different results. Harvesting Time and Conditions: The concentration of bioactive compounds in mulberry leaves can vary depending on the cultivar, harvest time, and storage conditions.[12] Using material from the same batch can help reduce variability.
Enzyme Preparation Fresh Enzyme Solutions: Prepare fresh enzyme solutions for each experiment, as enzyme activity can decrease over time in solution. Consistent Enzyme Source: Use enzymes from the same supplier and lot number to minimize variations in enzyme activity.
pH and Temperature Control Accurate Measurement: Use a calibrated pH meter and thermometer to ensure precise control of these critical parameters. Even small fluctuations can impact enzyme activity.[9][10]
Mixing and Agitation Consistent Agitation: Ensure the same level of agitation (e.g., stirring or shaking speed) is used in all experiments to ensure uniform contact between the enzymes and the plant material.[3]
Issue 3: Difficulty in Enzyme Inactivation

Q: How can I effectively inactivate the enzymes after extraction to prevent further reactions that might degrade my target compounds?

A: Enzyme inactivation is a critical step to ensure the stability of your extract. The most common method is heat treatment.

  • Heat Inactivation: Briefly heating the extract to a high temperature (e.g., 90-100°C for 5-10 minutes) is typically sufficient to denature and inactivate most enzymes.[13] This is often referred to as blanching in food processing.[14]

  • Verification of Inactivation: To confirm that the enzymes have been inactivated, you can perform a simple activity assay. For example, a peroxidase test is often used as an indicator because peroxidase is one of the more heat-resistant enzymes in plants. If peroxidase is inactivated, it's likely that other enzymes are as well.[13]

Experimental Protocols

Optimized Enzyme-Assisted Extraction of Furanoid Compounds from Mulberry Leaves

This protocol is based on optimized conditions for the extraction of phenolic compounds from mulberry, which can be adapted for furanoid compounds.

1. Materials and Reagents:

  • Dried mulberry leaf powder

  • Cellulase (from Aspergillus niger)

  • Pectinase (from Aspergillus niger)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Ethanol (B145695) (70%)

  • Deionized water

2. Equipment:

  • Grinder

  • Shaking water bath or incubator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

3. Extraction Procedure:

  • Preparation of Mulberry Leaf Powder: Grind dried mulberry leaves into a fine powder (e.g., 40-60 mesh).

  • Enzymatic Hydrolysis:

    • Weigh 1 g of mulberry leaf powder and place it in a 50 mL flask.

    • Add 20 mL of 70% ethanol.

    • Adjust the pH of the mixture to 4.5 using citrate buffer.

    • Add the enzyme solution (e.g., a combination of cellulase and pectinase at a concentration of 40 U/g of sample).[3]

    • Incubate the mixture in a shaking water bath at 45°C and 150 rpm for 60 minutes.

  • Enzyme Inactivation: Heat the mixture at 95°C for 10 minutes to inactivate the enzymes.[14]

  • Extraction:

    • Cool the mixture to room temperature.

    • Centrifuge the mixture at 5000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the residue with another 20 mL of 70% ethanol and repeat the centrifugation.

    • Combine the supernatants.

  • Solvent Evaporation: Concentrate the combined supernatant using a rotary evaporator at 45°C to remove the ethanol.

  • Storage: Store the final aqueous extract at -20°C for further analysis.

Data Presentation

Table 1: Optimized Parameters for Enzyme-Assisted Extraction of Bioactive Compounds from Mulberry.

ParameterOptimal ValueReference
Sample Weight 0.15 g[4]
Solvent 70% Ethanol
Solvent Volume 15 mL[4]
pH 4.0[4]
Enzyme Units 38.46 U/g of sample[4]
Temperature 40°C[4]
Agitation 200 rpm[4]
Extraction Time 5 minutes[4]

Table 2: Furanoid and Other Phenolic Compounds Identified in Morus Species.

Compound ClassSpecific CompoundsReference
2-Arylbenzofurans Moracin M, Mulberrofuran I[5][6]
Flavonols Rutin, Isoquercitrin, Kaempferol glycosides[15]
Phenolic Acids Chlorogenic acid, Benzoic acid[16]
Stilbenoids Oxyresveratrol, Resveratrol glucosides[6]

Visualizations

EAE_Workflow cluster_prep Sample Preparation cluster_extraction Enzyme-Assisted Extraction cluster_downstream Downstream Processing start Dried Mulberry Leaves grind Grinding to Fine Powder start->grind hydrolysis Enzymatic Hydrolysis (Cellulase/Pectinase, 45°C, pH 4.5) grind->hydrolysis inactivation Enzyme Inactivation (95°C, 10 min) hydrolysis->inactivation centrifuge Centrifugation & Supernatant Collection inactivation->centrifuge concentrate Solvent Evaporation (Rotary Evaporator) centrifuge->concentrate analysis Analysis of Furanoid Compounds (e.g., HPLC, LC-MS) concentrate->analysis end Furanoid-Rich Extract analysis->end

Caption: Workflow for Enzyme-Assisted Extraction of Furanoid Compounds.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Furanoid Yield enzyme Suboptimal Enzyme Activity issue->enzyme conditions Incorrect Extraction Conditions issue->conditions material Plant Material Variability issue->material optimize_enzyme Optimize Enzyme Conc., pH, Temp. enzyme->optimize_enzyme Check & Adjust optimize_conditions Adjust Solid-Liquid Ratio, Time conditions->optimize_conditions Check & Adjust standardize_material Use Homogenous, Consistent Material material->standardize_material Standardize success success optimize_enzyme->success Improved Yield optimize_conditions->success standardize_material->success

Caption: Troubleshooting Logic for Low Extraction Yield.

References

overcoming challenges in the total synthesis of Mulberrofuran B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the total synthesis of Mulberrofuran B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is the yield of my Diels-Alder reaction to form the core cyclohexene (B86901) ring of this compound consistently low?

Answer:

Low yields in the key Diels-Alder cycloaddition step are a common challenge. Several factors can contribute to this issue. A critical aspect for a successful reaction is the presence of a free phenol (B47542) group in the 2'-hydroxychalcone (B22705) dienophile.[1][2]

Potential Causes and Troubleshooting Steps:

  • Protected Hydroxyl Group on the Chalcone (B49325): The presence of a protecting group on the 2'-hydroxyl of the chalcone can significantly hinder the Diels-Alder reaction. Hydrogen bonding from the free hydroxyl group is thought to accelerate the cycloaddition.[3][4]

    • Solution: Ensure the 2'-hydroxyl group on your chalcone dienophile is deprotected before attempting the cycloaddition. If you are synthesizing the chalcone, plan your protecting group strategy accordingly to allow for selective deprotection.[5]

  • Unfavorable Reaction Conditions: The choice of solvent and temperature is crucial for the Diels-Alder reaction.

    • Solution: Screen different solvents. While non-polar solvents are often used, polar solvents or even aqueous conditions have been shown to sometimes accelerate Diels-Alder reactions. Temperature control is also critical; while higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to lower yields of the desired product. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically impede the reaction.

    • Solution: If possible, consider using starting materials with less bulky protecting groups. While modifying the core structure of this compound precursors isn't an option, ensuring that any protecting groups used are as small as possible can be helpful.

  • Diene Instability: The dehydroprenylphenol diene can be unstable.

    • Solution: It is often best to generate the diene in situ or use it immediately after preparation. Storage of the diene for extended periods should be avoided.

A general troubleshooting workflow for a low-yielding Diels-Alder reaction is presented below:

Diels-Alder Troubleshooting Workflow start Low Yield in Diels-Alder Reaction check_chalcone Check 2'-OH on Chalcone start->check_chalcone deprotect Deprotect Hydroxyl Group check_chalcone->deprotect Protected optimize_conditions Optimize Reaction Conditions check_chalcone->optimize_conditions Unprotected deprotect->optimize_conditions screen_solvents Screen Solvents (polar/non-polar) optimize_conditions->screen_solvents vary_temp Vary Temperature (lower T, longer time) optimize_conditions->vary_temp check_sterics Assess Steric Hindrance screen_solvents->check_sterics vary_temp->check_sterics modify_pg Use Smaller Protecting Groups check_sterics->modify_pg High Sterics check_diene Check Diene Quality check_sterics->check_diene Low Sterics modify_pg->check_diene fresh_diene Use Freshly Prepared Diene check_diene->fresh_diene Degraded end Improved Yield check_diene->end Fresh fresh_diene->end Heck_Reaction_Logic start Planning Intramolecular Heck Reaction substrate Substrate Design (o-alkenylphenol derivative) start->substrate catalyst Catalyst Selection (Pd source and ligand) substrate->catalyst conditions Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions reaction Run Reaction conditions->reaction analysis Analyze Product Mixture (Yield, Purity, Isomers) reaction->analysis troubleshoot Troubleshoot? analysis->troubleshoot troubleshoot->catalyst Low Yield/Side Products troubleshoot->conditions Low Yield/Side Products success Successful Cyclization troubleshoot->success High Yield/Purity

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of Mulberrofuran B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the pharmacokinetic properties of Mulberrofuran B.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the likely causes?

A1: Low and variable plasma concentrations of this compound are likely attributable to its poor pharmacokinetic properties, a common challenge with many natural flavonoid compounds. The primary reasons include:

  • Poor Aqueous Solubility: this compound, like many polyphenols, is expected to have low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3]

  • Low Permeability: The chemical structure of this compound may not be optimal for passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver by Phase I and Phase II enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases) before it reaches systemic circulation.[4]

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.

Q2: What are the main strategies I can explore to improve the oral bioavailability of this compound?

A2: To enhance the oral bioavailability of this compound, you can explore three primary strategies:

  • Nanoformulation: Encapsulating this compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[1][2][5]

  • Structural Modification: Altering the chemical structure of this compound can improve its physicochemical properties, such as solubility and permeability, and reduce its susceptibility to metabolism.[6][7][8]

  • Co-administration with Absorption Enhancers: Administering this compound with compounds that inhibit efflux pumps or metabolic enzymes can increase its systemic exposure.[1][4]

Q3: Which nanoformulation is best suited for a lipophilic compound like this compound?

A3: For a lipophilic compound like this compound, several lipid-based nanoformulations are excellent choices:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds within the membrane. They are biocompatible and can improve solubility and bioavailability.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core. They offer good physical stability and can provide controlled release of the encapsulated drug.[3]

  • Nanoemulsions: These are oil-in-water or water-in-oil dispersions with very small droplet sizes, which provide a large surface area for absorption. They are particularly effective at enhancing the solubility and absorption of poorly water-soluble compounds.[9]

The choice depends on the specific experimental goals, such as desired release profile and stability requirements. A comparative summary of pharmacokinetic improvements for other flavonoids using these techniques is provided in Table 1.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoformulations

Problem: I am preparing this compound-loaded nanoparticles (e.g., liposomes, SLNs), but the encapsulation efficiency is very low.

Possible Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix. 1. Screen different lipids: Test a variety of solid and liquid lipids to find one that better solubilizes this compound.[10] 2. Use a co-solvent: During the formulation process, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol) before adding it to the lipid phase.
Drug precipitation during formulation. 1. Optimize the drug-to-lipid ratio: A high drug concentration can lead to saturation and precipitation. Experiment with lower drug-to-lipid ratios.[11] 2. Control the temperature: For methods involving heating, ensure the temperature is sufficient to keep both the lipid and the drug in a molten/dissolved state.
Inappropriate surfactant/emulsifier. 1. Vary the surfactant type and concentration: The choice and concentration of the surfactant are critical for stabilizing the nanoparticles and preventing drug leakage.[12] 2. Optimize the homogenization process: Adjust the speed and duration of homogenization or sonication to ensure proper particle formation and drug encapsulation.
Issue 2: Inconsistent Pharmacokinetic Data in Animal Studies

Problem: My in vivo pharmacokinetic studies of a new this compound formulation are showing high variability between animals.

Possible Cause Troubleshooting Step
Formulation instability. 1. Characterize the formulation before each study: Measure particle size, polydispersity index (PDI), and zeta potential to ensure consistency. 2. Assess stability over time: Check for any signs of aggregation, precipitation, or drug leakage under storage conditions.
Variability in oral gavage technique. 1. Ensure consistent administration: Standardize the gavage volume and the speed of administration. Ensure the formulation is well-suspended before drawing it into the syringe. 2. Fasting conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly affect the absorption of lipophilic compounds.
Physiological differences between animals. 1. Increase the number of animals per group: This will help to reduce the impact of individual physiological variations. 2. Monitor animal health: Ensure that all animals are healthy and of a similar age and weight.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Flavonoids in Different Nanoformulations (Data from rodent studies, presented as fold-increase compared to the free compound)

FlavonoidNanoformulationFold Increase in CmaxFold Increase in AUCReference
PaeoniflorinGlycyrrhizic acid-phospholipid complex self-nanoemulsion~3.0~2.0[13]
QuercetinLiposomes~2.5~4.8[5]
DaidzeinLecithin complex micelles-Significant improvement in intestinal absorption[4]
α-Tocopherol succinateNanoemulsion~1.7~1.8[14]
CurcuminSolid Lipid Nanoparticles~3.9~3.2[14]

Note: This table presents data for other flavonoids as a proxy for the potential improvements that could be achieved for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Ethanol (B145695) Injection Method
  • Lipid Solution Preparation: Dissolve this compound, phosphatidylcholine, and cholesterol in ethanol. A common starting ratio is 10:2:1 (phosphatidylcholine:cholesterol:this compound by weight).

  • Hydration: Heat a saline buffer (pH 7.4) to a temperature above the lipid phase transition temperature (e.g., 60°C).

  • Injection: Rapidly inject the lipid solution into the heated buffer with vigorous stirring. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating this compound.[15]

  • Solvent Removal: Remove the ethanol by dialysis or rotary evaporation.

  • Sizing (Optional): To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.[16]

  • Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency (determined by separating free drug from encapsulated drug using techniques like ultracentrifugation).

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature about 5-10°C above its melting point. Dissolve this compound in the molten lipid.[17]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.[18]

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles. The high shear forces will break down the coarse droplets into nano-sized particles.[18][19]

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath. The lipid droplets will solidify, forming SLNs with this compound entrapped within the solid matrix.

  • Characterization: Analyze the SLNs for particle size, zeta potential, and drug loading.

Protocol 3: Co-administration of this compound with Piperine (B192125)
  • Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare a separate suspension of piperine in the same vehicle.

  • Animal Dosing: In a preclinical model (e.g., rats), administer piperine (a common dose is 20 mg/kg) orally 30 minutes before the oral administration of this compound.[20][21] The control group should receive the vehicle instead of the piperine solution.

  • Pharmacokinetic Study: Collect blood samples at predetermined time points after this compound administration.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both the piperine-treated group and the control group to determine the effect of piperine on the bioavailability of this compound.

Visualizations

experimental_workflow_nanoformulation cluster_liposome Liposome Preparation cluster_sln SLN Preparation l1 Dissolve this compound and Lipids in Ethanol l2 Inject into Heated Buffer l1->l2 l3 Remove Ethanol l2->l3 l4 Characterize l3->l4 s1 Dissolve this compound in Molten Lipid s2 Form Pre-emulsion with Hot Surfactant Solution s1->s2 s3 High-Pressure Homogenization s2->s3 s4 Cool to Form SLNs s3->s4 s5 Characterize s4->s5

Caption: Experimental workflows for preparing this compound-loaded liposomes and SLNs.

logical_relationships A Poor Pharmacokinetics of This compound B Low Solubility A->B C Rapid Metabolism/ Efflux A->C D Nanoformulation (Liposomes, SLNs, etc.) B->D E Structural Modification (e.g., Prodrugs) B->E C->E F Co-administration with Absorption Enhancers C->F G Improved Bioavailability D->G E->G F->G

Caption: Strategies to overcome the pharmacokinetic limitations of this compound.

signaling_pathway cluster_delivery Improved Delivery cluster_cell Target Cell MB_form This compound (Enhanced Bioavailability) Receptor Cellular Target (e.g., Kinase) MB_form->Receptor Increased Concentration at Target Site Pathway Downstream Signaling (e.g., NF-κB) Receptor->Pathway Inhibition Response Therapeutic Effect (e.g., Anti-inflammatory) Pathway->Response Modulation

Caption: Improved delivery of this compound enhances its therapeutic effect.

References

Validation & Comparative

comparative analysis of Mulberrofuran B and morusin antioxidant activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Mulberrofuran B and Morusin (B207952): Antioxidant Activity

A Head-to-Head Comparison of Two Mulberry-Derived Compounds

For researchers and professionals in drug development, understanding the nuanced differences in the biological activities of natural compounds is paramount. Morusin and this compound, both isolated from the white mulberry (Morus alba), are known for their antioxidant properties. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacities of this compound and morusin have been directly compared across several standard assays. The following table summarizes the key quantitative data from a pivotal study, highlighting the superior radical scavenging and reducing power of this compound.

Antioxidant AssayThis compoundMorusinAscorbic Acid (Standard)
DPPH Radical Scavenging (IC₅₀ in µM) 843.87 ± 10.65[1][2][3]1819.83 ± 144.53[1]92.12 ± 6.63
ABTS Radical Scavenging (IC₅₀ in µM) 95.74 ± 4.21[1][2][3]297.83 ± 7.27[1]99.96 ± 2.92
Phosphomolybdenum Assay (mmol Ascorbic Acid/g) 1531.33 ± 20.28[1][2][3]--
Ferrocyanide Reducing Power (%) 14.39[1][2][3]--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are the protocols for the key antioxidant assays cited in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

  • Procedure:

    • A defined volume of various concentrations of the test sample (this compound or morusin) is added to separate wells of a microplate or cuvettes.

    • An equal volume of the 0.1 mM DPPH working solution is added to each well to initiate the reaction.

    • A positive control (e.g., ascorbic acid) at various dilutions and a blank (solvent and DPPH solution) are also prepared.

    • The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.

    • The absorbance of each mixture is measured at 517 nm using a spectrophotometer, which is zeroed with the blank.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • To generate the ABTS•+ radical cation, a 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution. This mixture is then kept in the dark at room temperature for 12-16 hours.

    • Before use, the ABTS•+ working solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Procedure:

    • A small volume (e.g., 20 µL) of the test sample or standard (Trolox, a water-soluble vitamin E analog) is pipetted into a microplate well.

    • A larger volume (e.g., 180 µL) of the adjusted ABTS•+ working solution is added to each well.

    • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated with the same formula as the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, resulting in the formation of a green phosphate (B84403)/Mo(V) complex.

  • Reagent Preparation:

    • The reagent solution is prepared by mixing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate.

  • Procedure:

    • An aliquot of the sample solution is combined with the reagent solution in a test tube.

    • The mixture is incubated in a boiling water bath at 95°C for 90 minutes.

    • After cooling to room temperature, the absorbance of the solution is measured at 695 nm against a blank.

  • Calculation:

    • The total antioxidant capacity is typically expressed as equivalents of ascorbic acid.

Ferric Reducing Antioxidant Power (FRAP) / Ferrocyanide Assay

This assay measures the reducing potential of an antioxidant.

  • Principle:

    • Antioxidants reduce the potassium ferricyanide (B76249) (Fe³⁺) to potassium ferrocyanide (Fe²⁺). The resulting ferrocyanide reacts with ferric chloride to form a ferric-ferrous complex, which has a maximum absorbance at 700 nm.

  • Procedure:

    • The test sample is mixed with a phosphate buffer (0.2 M, pH 6.6) and a 1% potassium ferricyanide solution.

    • The mixture is incubated at 50°C for 20 minutes.

    • An equal volume of 10% trichloroacetic acid is added, and the mixture is centrifuged.

    • The supernatant is collected and mixed with distilled water and a 0.1% ferric chloride solution.

    • The absorbance is measured at 700 nm. A higher absorbance indicates greater reducing power.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a generalized workflow for antioxidant assays and the known signaling pathways associated with morusin's antioxidant and anti-inflammatory effects.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Test Compounds (this compound, Morusin) and Standards Mix Mix Test Compounds/ Standards with Reagents Sample->Mix Reagent Prepare Assay-Specific Reagents (e.g., DPPH, ABTS) Reagent->Mix Incubate Incubate under Controlled Conditions (Time, Temp, Light) Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition and IC50 Values Measure->Calculate Result Result Calculate->Result Comparative Antioxidant Activity G Morusin's Anti-inflammatory and Antioxidant Signaling Pathway Morusin Morusin IKK IKK Phosphorylation Morusin->IKK Inhibits IkappaB IκB-α Phosphorylation and Degradation IKK->IkappaB Inhibits NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkappaB->NFkB_translocation Prevents Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_translocation->Gene_expression Activates Inflammation Inflammation and Oxidative Stress Gene_expression->Inflammation G The Nrf2 Antioxidant Response Pathway Antioxidant Antioxidant Compound (e.g., Morusin/Mulberrofuran B) Keap1 Keap1 Antioxidant->Keap1 Induces conformational change Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_enzymes Activates transcription Cell_protection Cellular Protection against Oxidative Stress Antioxidant_enzymes->Cell_protection

References

Mulberrofuran B: A Comparative Analysis of a Natural Diels-Alder Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mulberrofuran B, a natural Diels-Alder type adduct predominantly isolated from Morus species, stands as a compelling molecule within the landscape of pharmacologically active natural products. This guide provides a comparative analysis of this compound against other structurally related Diels-Alder adducts, focusing on their anti-inflammatory, anticancer, and antioxidant properties. The information presented herein is intended to support research and drug development efforts by offering a concise overview of available experimental data and methodologies.

Introduction to Natural Diels-Alder Type Adducts

Natural products arising from [4+2] cycloaddition reactions, known as Diels-Alder type adducts, represent a structurally diverse class of secondary metabolites with significant biological activities.[1] The Moraceae family, particularly the genus Morus (mulberry), is a rich source of these compounds.[1] These molecules are biosynthesized through an enzymatic reaction between a diene and a dienophile, often involving chalcones and dehydroprenylphenols, resulting in complex and stereochemically rich scaffolds.[1] This structural uniqueness contributes to their wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities. This guide focuses on this compound and provides a comparative perspective against other notable Diels-Alder adducts from the same botanical source, such as Chalcomoracin, Kuwanon G, Mulberrofuran G, and Sanggenon C.

Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its chemical relatives. It is important to note that while data on the antioxidant activity of this compound is available, specific IC50 values for its anticancer and anti-inflammatory effects are not prevalent in the reviewed literature, limiting a direct quantitative comparison in these areas.

Anti-inflammatory Activity

The anti-inflammatory potential of these adducts is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundAssayCell LineIC50 (µM)Reference
Mulberrofuran K Nitric Oxide InhibitionRAW 264.7Potent Inhibition (IC50 not specified)[2]
Sanggenon C Nitric Oxide InhibitionRAW 264.7-[3]

Note: While qualitative anti-inflammatory activity has been reported for this compound, specific IC50 values for nitric oxide inhibition were not found in the reviewed literature.

Anticancer Activity

The cytotoxic effects of these compounds are typically assessed using the MTT assay on various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Chalcomoracin Murine Leukemia (P-388)Cytotoxicity~3.9 (converted from 1.7 µg/mL)[4]
Kuwanon G --Data not available
Mulberrofuran G Lung Cancer (A549)Cytotoxicity22.5[5]
Lung Cancer (NCI-H226)Cytotoxicity30.6[5]
Sanggenon C Gastric Cancer (HGC-27)Cytotoxicity9.13[3]
Gastric Cancer (AGS)Cytotoxicity9.86[3]
Colon Cancer (LoVo, HT-29, SW480)CytotoxicityDose-dependent inhibition[1]

Note: Specific IC50 values for the anticancer activity of this compound were not found in the reviewed literature.

Antioxidant Activity

The antioxidant capacity is commonly determined by measuring the radical scavenging activity using DPPH and ABTS assays.

CompoundAssayIC50 (µM)Reference
This compound DPPH Radical Scavenging843.87 ± 10.65[4][6]
ABTS Radical Scavenging95.74 ± 4.21[4][6]
Morusin (B207952) DPPH Radical Scavenging1819.83 ± 144.53[4]
ABTS Radical Scavenging297.83 ± 7.27[4]

Signaling Pathways

The biological activities of these Diels-Alder adducts are often attributed to their modulation of key cellular signaling pathways. The NF-κB and PI3K/Akt pathways are frequently implicated in inflammation and cancer. While specific studies on this compound's interaction with these pathways are limited, related compounds have been shown to exert their effects through these mechanisms.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB degradation of IκB Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates Diels_Alder_Adducts Mulberrofuran K, Sanggenon C Diels_Alder_Adducts->IKK inhibit Diels_Alder_Adducts->NFkB inhibit translocation

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Diels_Alder_Adducts Benzofuran Derivatives Diels_Alder_Adducts->PI3K inhibit Diels_Alder_Adducts->Akt inhibit Diels_Alder_Adducts->mTOR inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, crucial in cell survival and proliferation.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate and add an equal volume of the Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound and its related natural Diels-Alder adducts from Morus species exhibit a range of promising biological activities. While quantitative data for the antioxidant potential of this compound is available and suggests it is a potent radical scavenger, a comprehensive comparison of its anti-inflammatory and anticancer activities is currently limited by the lack of specific IC50 values in the scientific literature. Further research is warranted to fully elucidate the therapeutic potential of this compound and to provide a more complete quantitative comparison with other members of this fascinating class of natural products. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore the pharmacological properties of these compounds.

References

A Comparative Guide to the Structure-Activity Relationships of Mulberrofuran B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mulberrofuran B and its analogs, a class of compounds predominantly isolated from Morus species, have garnered significant attention for their diverse and potent biological activities. These Diels-Alder type adducts and related benzofurans exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, tyrosinase inhibitory, and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to aid in drug discovery and development efforts.

Comparative Biological Activities of Mulberrofuran Analogs

The biological activities of this compound analogs are profoundly influenced by their structural features, including the nature of the Diels-Alder adduct, prenylation patterns, and hydroxylation of the aromatic rings. The following table summarizes the available quantitative data for various analogs, offering a comparative overview of their potency.

CompoundBiological ActivityAssayCell Line/EnzymeIC50 / MICReference
This compound AntioxidantDPPH radical scavenging-843.87 ± 10.65 µM[1]
AntioxidantABTS radical scavenging-95.74 ± 4.21 µM[1]
Anti-inflammatoryCarrageenan-induced paw edemaIn vivo (mice)Active[1]
Mulberrofuran G Tyrosinase InhibitionL-tyrosine oxidationMushroom Tyrosinase6.35 ± 0.45 µM[2]
Anti-HBVHBV DNA replicationHepG 2.2.153.99 µM[3]
CytotoxicityCell proliferationA549 (Lung Cancer)22.5 µM[4]
CytotoxicityCell proliferationNCI-H226 (Lung Cancer)30.6 µM[4]
Isomulberrofuran G Anti-HBVHBV DNA replicationHepG 2.2.15Inactive[3]
Mulberrofuran K Anti-inflammatoryNitric Oxide ProductionLPS-stimulated RAW264.7Potent Inhibitor[5]
Antibacterial-Bacillus subtilis-[6]
Antibacterial-Staphylococcus aureus-[6]
Albanol B Tyrosinase InhibitionL-tyrosine oxidationMushroom TyrosinaseNo activity up to 350 µM[2]
Kuwanon G Tyrosinase InhibitionL-tyrosine oxidationMushroom TyrosinaseAcceptable Inhibition[2]
Morushalunin Cytotoxicity-Murine leukemia P-3880.7 µg/mL[7]
Guangsangon E Cytotoxicity-Murine leukemia P-3882.5 µg/mL[7]
Chalcomoracin Cytotoxicity-Murine leukemia P-3881.7 µg/mL[7]
Antibacterial-Methicillin-resistant S. aureus (MRSA)0.78 µg/mL[8]
Kuwanon J Cytotoxicity-Murine leukemia P-3885.9 µg/mL[7]
Kuwanon C Cytotoxicity-Murine leukemia P-38814.0 ± 1.0 µM[9]
Tyrosinase Inhibition-Mushroom TyrosinaseConsiderable Activity[10]
Sanggenon D Tyrosinase Inhibition-Mushroom Tyrosinase7.3 µM[10]

Structure-Activity Relationship Insights

Cytotoxicity: The Diels-Alder type adducts exhibit significant cytotoxic activity. Morushalunin, with an IC50 value of 0.7 µg/mL against murine leukemia P-388 cells, is a potent example.[7] The complex caged structure of these compounds appears to be a critical determinant of their anticancer potential. Kuwanon C also demonstrates notable cytotoxicity, with studies suggesting that prenyl units on the flavonoid skeleton can be an active group for this effect.[9]

Tyrosinase Inhibitory Activity: The presence and nature of prenyl groups play a crucial role in the tyrosinase inhibitory activity of these compounds. Mulberrofuran G is a potent tyrosinase inhibitor, being six-fold more effective than the standard kojic acid.[2] In contrast, Albanol B, which shares a similar benzofuran (B130515) core but differs in its side-chain, shows no activity.[2] This suggests that the specific configuration of the substituents is vital for interacting with the enzyme's active site. Interestingly, some studies indicate that while certain prenylated flavonoids like Sanggenon D are potent inhibitors, simple prenylation does not always enhance activity, highlighting the complexity of the SAR.[10]

Anti-inflammatory Activity: Mulberrofuran K has been identified as a potent anti-inflammatory agent. Its mechanism involves the suppression of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines in LPS-stimulated macrophages.[5] This activity is mediated through the inhibition of iNOS and COX-2 expression, which is regulated by the NF-κB and ERK1/2 signaling pathways.[5] The 2-arylbenzofuran scaffold is a common feature among many anti-inflammatory compounds from Morus species.

Antibacterial Activity: Several 2-arylbenzofurans isolated from Morus species have demonstrated antibacterial properties. Chalcomoracin, for instance, exhibits considerable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 0.78 µg/mL.[8] Mulberrofuran K also shows activity against Gram-positive bacteria.[6]

Signaling Pathway Visualizations

The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. Below are visualizations of key pathways modulated by these compounds, generated using Graphviz.

Mulberrofuran_K_NF_kB_ERK_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK1/2 TLR4->ERK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes activates transcription pERK p-ERK1/2 ERK->pERK phosphorylates pERK->NFkB_nucleus activates Mulberrofuran_K Mulberrofuran K Mulberrofuran_K->IKK inhibits Mulberrofuran_K->ERK inhibits

Mulberrofuran K inhibits the LPS-induced NF-κB and ERK1/2 signaling pathways.

Mulberrofuran_G_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_nucleus p-STAT3 Dimer (in Nucleus) pSTAT3_dimer->pSTAT3_nucleus translocates Target_Genes Target Genes (Proliferation, Migration) pSTAT3_nucleus->Target_Genes activates transcription Mulberrofuran_G Mulberrofuran G Mulberrofuran_G->pJAK2 inhibits

References

Comparative Analysis of Mulberrofuran B Content in Morus Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of Mulberrofuran B content across different varieties of Morus alba. The data and methodologies compiled herein are intended to provide researchers, scientists, and drug development professionals with a valuable resource for their work with this bioactive compound.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound content in the ethanol (B145695) extract of roots from six different varieties of Morus alba. The data is adapted from a study by Martins et al. (2021).[1][2]

Morus alba VarietyThis compound Content (%)
IZ 13/60.54
IZ 403.55
IZ 56/4Not Reported
IZ 64Not Reported
IndonesiaNot Reported
TigreadaNot Reported

Note: The original study provided a range for this compound content (0.54% to 3.55%) across the studied varieties. Specific values for IZ 56/4, IZ 64, Indonesia, and Tigreada were not individually detailed in the accessible text.

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound is crucial for reproducible research. The following protocols are synthesized from established methods for the analysis of prenylated flavonoids in Morus species.

Extraction of this compound from Morus alba Root Bark

This protocol outlines the steps for the efficient extraction of this compound.

Materials and Equipment:

  • Dried root bark of Morus alba

  • Grinder or mill

  • Soxhlet extractor

  • Petroleum ether

  • 95% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Oven

Procedure:

  • Sample Preparation: Grind the dried root bark of Morus alba into a fine powder.

  • Defatting: Place approximately 50 g of the powdered root bark into a Soxhlet extractor and reflux with 500 mL of petroleum ether for 3 hours at 50°C. Repeat this step twice to remove lipids and other nonpolar compounds.

  • Ultrasonic Extraction: Transfer the defatted residue to a flask and add 500 mL of 95% ethanol. Perform ultrasonic extraction for 30 minutes. Repeat the extraction twice.[3]

  • Concentration: Combine the ethanol extracts and concentrate the solution using a rotary evaporator under reduced pressure.

  • Drying: Dry the concentrated extract in an oven to obtain the crude flavonoid extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details the analytical method for quantifying this compound in the extract.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. The specific gradient program should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve. The content is typically expressed as a percentage of the dry weight of the extract.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of this compound content.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Collection Collect Root Samples of different Morus Varieties Drying Drying of Root Samples Collection->Drying Grinding Grinding to Powder Drying->Grinding Defatting Defatting with Petroleum Ether Grinding->Defatting Ultrasonic Ultrasonic Extraction with Ethanol Defatting->Ultrasonic Concentration Concentration of Extract Ultrasonic->Concentration HPLC HPLC-DAD Quantification Concentration->HPLC Data Data Analysis & Comparison HPLC->Data Report Comparative Report Generation Data->Report

Caption: Experimental workflow for comparing this compound content.

Signaling Pathway

Compounds from Morus alba have been shown to modulate various signaling pathways, including the NF-κB pathway, which is critical in inflammation.[1][4][5] The diagram below illustrates a simplified representation of the NF-κB signaling pathway.

nfkb_pathway cluster_stimuli External Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptors Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Morus Morus alba Compounds (e.g., this compound) Morus->IKK Inhibition Gene_Expression Target Gene Expression (Inflammatory Mediators) NFkB_Translocation->Gene_Expression

Caption: Simplified NF-κB signaling pathway and potential inhibition by Morus alba compounds.

References

A Head-to-Head Comparison of Antioxidant Capacities: Mulberrofuran B vs. Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing quest for potent natural antioxidants for applications in research and drug development, two compounds, Mulberrofuran B and Resveratrol, have garnered significant attention. This guide provides a comprehensive head-to-head comparison of their antioxidant capacities, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Quantitative Antioxidant Capacity

Direct comparative studies between this compound and Resveratrol are limited. However, by collating data from independent in vitro assays, a preliminary assessment of their relative antioxidant potential can be established. The following table summarizes the radical scavenging activities of both compounds as measured by the DPPH and ABTS assays. Lower IC50 values indicate greater antioxidant activity.

CompoundAssayIC50 ValueSource
This compound DPPH843.87 ± 10.65 µM[1][2][3]
ABTS95.74 ± 4.21 µM[1]
Resveratrol DPPH15.54 µg/mL
ABTSStrong Scavenging Activity
ORACHigh Antioxidant Activity

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Mechanisms of Antioxidant Action

This compound , a prenylated flavonoid isolated from Morus alba (white mulberry), exhibits its antioxidant effects through direct radical scavenging. Its chemical structure, rich in hydroxyl groups, likely contributes to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Resveratrol , a well-studied polyphenol found in grapes and berries, employs a multi-faceted antioxidant strategy. It not only directly scavenges reactive oxygen species (ROS) but also upregulates the body's endogenous antioxidant defense systems. This is achieved through the activation of signaling pathways that lead to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.

The following diagram illustrates the key antioxidant signaling pathways modulated by Resveratrol.

Resveratrol_Antioxidant_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates AMPK->PGC1a activates Nrf2 Nrf2 PGC1a->Nrf2 coactivates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, etc.) ARE->AntioxidantEnzymes promotes transcription ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS neutralize OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress leads to

Figure 1. Simplified signaling pathway of Resveratrol's indirect antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound (this compound or Resveratrol). A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for measuring the total antioxidant capacity of substances.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Protocol:

  • ABTS•+ Generation: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A free radical initiator (such as AAPH) generates peroxyl radicals that quench the fluorescence of a probe (like fluorescein). An antioxidant present in the sample will protect the fluorescent probe from oxidative degradation, thus preserving the fluorescence signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: A fluorescent probe solution (e.g., fluorescein) and a free radical initiator solution (e.g., AAPH) are prepared in a suitable buffer.

  • Reaction Setup: The test sample, a blank, and a standard antioxidant (typically Trolox) are added to a 96-well plate, followed by the fluorescein (B123965) solution. The plate is incubated at 37°C.

  • Initiation of Reaction: The AAPH solution is added to initiate the radical reaction.

  • Fluorescence Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The area under the curve (AUC) for each sample is calculated and compared to the AUC of the Trolox standard to determine the ORAC value, expressed as Trolox Equivalents (TE).

The following diagram illustrates the general workflow for these antioxidant capacity assays.

Antioxidant_Assay_Workflow start Start reagent_prep Reagent Preparation (DPPH, ABTS•+, or Fluorescein/AAPH) start->reagent_prep sample_prep Sample Preparation (Serial Dilutions of This compound / Resveratrol) start->sample_prep reaction Mix Reagents and Samples reagent_prep->reaction sample_prep->reaction incubation Incubation (Time and Temperature Specific to Assay) reaction->incubation measurement Spectrophotometric or Fluorometric Measurement incubation->measurement calculation Data Analysis (% Inhibition, IC50, or TEAC) measurement->calculation end End calculation->end

Figure 2. General experimental workflow for in vitro antioxidant capacity assays.

Conclusion

Both this compound and Resveratrol demonstrate significant antioxidant potential through their ability to scavenge free radicals. While direct comparative data is sparse, available evidence suggests both are potent antioxidants. Resveratrol's additional ability to enhance endogenous antioxidant defenses through gene regulation presents a complex and powerful mechanism of action. Further head-to-head studies under standardized conditions are warranted to definitively elucidate the relative antioxidant efficacy of these two promising natural compounds for therapeutic and research applications.

References

Unveiling the Molecular Targets of Mulberrofuran B in Inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mulberrofuran B with other anti-inflammatory alternatives, focusing on its molecular targets within key inflammatory signaling pathways. While direct mechanistic studies on this compound are limited, this document synthesizes available in vivo data for this compound and extrapolates potential mechanisms based on robust experimental evidence from its close structural analogs, Mulberrofuran G and K.

Executive Summary

This compound, a natural compound isolated from Morus alba, has demonstrated in vivo anti-inflammatory activity.[1] Evidence from closely related compounds suggests that its mechanism of action likely involves the modulation of critical inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This guide presents a comparative analysis of this compound's potential activities against established anti-inflammatory agents, providing valuable insights for further research and drug development.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the known and inferred anti-inflammatory properties of this compound in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid.

Compound Reported/Inferred Activity Key Molecular Targets (Inferred for this compound) Primary Inflammatory Pathway(s) Affected Supporting Evidence
This compound In vivo anti-inflammatory activity (carrageenan-induced paw edema)COX-2 (inferred), iNOS (inferred), NF-κB (inferred), ERK1/2 (inferred), JAK2/STAT3 (inferred)NF-κB, MAPK, JAK/STAT (inferred)[1]
Mulberrofuran K Inhibition of NO, ROS, and pro-inflammatory cytokine production. Inhibition of iNOS and COX-2 expression.NF-κB, ERK1/2NF-κB, MAPK[2]
Mulberrofuran G Inhibition of cell proliferation and migration.JAK2, STAT3JAK/STAT
Indomethacin (B1671933) Inhibition of prostaglandin (B15479496) synthesis.COX-1, COX-2Cyclooxygenase Pathway[3]
Dexamethasone Broad anti-inflammatory and immunosuppressive effects.Glucocorticoid Receptor, NF-κB, AP-1Glucocorticoid Receptor Signaling, NF-κB

Detailed Experimental Protocols

This section outlines the methodologies for key experiments relevant to assessing the anti-inflammatory effects of this compound and its analogs.

Carrageenan-Induced Paw Edema in Mice ( In Vivo Anti-inflammatory Assay)

This protocol is used to evaluate the in vivo anti-inflammatory activity of a compound.

  • Animals: Male Swiss mice (20-25 g).

  • Grouping:

    • Vehicle control (e.g., saline with 0.5% Tween 80)

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[4]

Determination of NF-κB and MAPK Pathway Inhibition ( In Vitro Assay)

This protocol assesses the effect of a compound on key inflammatory signaling pathways in macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Treatment:

    • Seed cells in appropriate culture plates.

    • Pre-treat cells with various concentrations of the test compound (e.g., Mulberrofuran K) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK1/2 (for MAPK pathway).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Assessment of JAK/STAT Pathway Inhibition ( In Vitro Assay)

This protocol evaluates the inhibitory effect of a compound on the JAK/STAT signaling cascade.

  • Cell Line: A549 human lung carcinoma cells or other suitable cell lines with active JAK/STAT signaling.

  • Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound (e.g., Mulberrofuran G) at various concentrations for a specified duration (e.g., 24 hours).

  • Western Blot Analysis:

    • Prepare cell lysates and perform protein quantification.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3.

    • Use appropriate HRP-conjugated secondary antibodies for detection.

    • Visualize and quantify the protein bands.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_LPS LPS Stimulation cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK/STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MEK MEK TLR4->MEK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 Releases NFκB_complex p65/p50 p65->NFκB_complex Dimerizes with p50 Nucleus_NFkB Nuclear Translocation (Gene Transcription) NFκB_complex->Nucleus_NFkB iNOS_COX2 iNOS, COX-2 Pro-inflammatory Cytokines Nucleus_NFkB->iNOS_COX2 ERK ERK1/2 MEK->ERK Phosphorylates AP1 AP-1 ERK->AP1 Nucleus_MAPK Nuclear Translocation (Gene Transcription) AP1->Nucleus_MAPK Pro_inflammatory_genes Pro-inflammatory Genes Nucleus_MAPK->Pro_inflammatory_genes Cytokine_Receptor Cytokine Receptor JAK JAK2 Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT3 JAK->STAT Phosphorylates STAT_dimer STAT3 Dimer STAT->STAT_dimer Nucleus_JAKSTAT Nuclear Translocation (Gene Transcription) STAT_dimer->Nucleus_JAKSTAT Inflammatory_genes Inflammatory Genes Nucleus_JAKSTAT->Inflammatory_genes Mulberrofuran_B This compound (and analogs) Mulberrofuran_B->IKK Mulberrofuran_B->MEK Mulberrofuran_B->JAK

Caption: Inflammatory signaling pathways potentially targeted by this compound.

G cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model (e.g., Mice) Induction Induce Inflammation (e.g., Carrageenan) Animal_Model->Induction Treatment Treat with This compound Induction->Treatment Measurement Measure Edema Treatment->Measurement Data_Analysis Data Analysis & Comparison Measurement->Data_Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Culture->Stimulation Treatment_vitro Treat with This compound Stimulation->Treatment_vitro Analysis Analyze Pathways (Western Blot) Treatment_vitro->Analysis Analysis->Data_Analysis

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

This compound presents a promising natural compound with demonstrated anti-inflammatory properties. While its precise molecular targets are yet to be fully elucidated, evidence from its structural analogs strongly suggests its involvement in the NF-κB, MAPK, and JAK/STAT signaling pathways. This comparative guide provides a framework for researchers to further investigate the therapeutic potential of this compound, design robust experimental protocols, and ultimately contribute to the development of novel anti-inflammatory agents. Further studies are warranted to confirm the direct molecular interactions of this compound within these critical inflammatory cascades.

References

Unveiling the Potential of Mulberrofuran B: A Comparative Guide to Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Mulberrofuran B's potential activity against cyclooxygenase-2 (COX-2) alongside established inhibitors. While direct enzymatic inhibition data for this compound remains to be fully elucidated, this document synthesizes available research on related compounds and provides a framework for its evaluation.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, has been a cornerstone of modern anti-inflammatory drug development, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide explores the potential of this compound, a natural compound, as a COX-2 inhibitor and compares its theoretical profile with the well-established drugs Celecoxib and Etoricoxib.

Performance Comparison: this compound and Established COX-2 Inhibitors

For a comprehensive comparison, the following table summarizes the known quantitative data for the established COX-2 inhibitors, Celecoxib and Etoricoxib.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound COX-2Data not availableData not available
Celecoxib COX-20.04 - 5.27.6 - 30
Etoricoxib COX-21.1106

Note: IC50 values for Celecoxib can vary depending on the specific assay conditions. The selectivity ratio indicates the preference of the inhibitor for COX-2 over COX-1. A higher ratio signifies greater selectivity.

Experimental Protocols for Validation

To validate the potential COX-2 inhibitory activity of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Celecoxib, Etoricoxib)

  • Detection system (e.g., colorimetric, fluorometric, or EIA-based to measure prostaglandin (B15479496) E2 production)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compound or positive control to the reaction mixture. A vehicle control (solvent only) is also included.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific period at a controlled temperature (e.g., 37°C).

  • Stop the reaction.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Assay for COX-2 Activity (PGE2 Production in LPS-stimulated Macrophages)

This assay assesses the ability of a compound to inhibit COX-2 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Celecoxib)

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • Seed the macrophage cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or positive control for a defined period.

  • Stimulate the cells with LPS to induce the expression of COX-2 and subsequent production of PGE2. A non-stimulated control group should be included.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value for the inhibition of PGE2 production.

Visualizing the Landscape of COX-2 Inhibition

To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase substrate PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 catalyzes conversion Cellular_Response Inflammation, Pain, Fever PGE2->Cellular_Response mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Pro-inflammatory_Cytokines Pro-inflammatory Cytokines Inflammatory_Stimuli->Pro-inflammatory_Cytokines induces Pro-inflammatory_Cytokines->COX2 upregulates expression

Caption: The COX-2 signaling pathway, initiated by inflammatory stimuli.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Purified_COX2 Purified COX-2 Enzyme Measurement Measure PGE2 Production Purified_COX2->Measurement add Test_Compound Test Compound (this compound) Test_Compound->Measurement add Substrate Arachidonic Acid Substrate->Measurement add IC50_Determination Determine IC50 Measurement->IC50_Determination Macrophages Macrophages (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation stimulate with Measure_PGE2 Measure PGE2 in Supernatant LPS_Stimulation->Measure_PGE2 treat with Test_Compound_Cell Test Compound (this compound) Test_Compound_Cell->Measure_PGE2 add IC50_Cellular Determine Cellular IC50 Measure_PGE2->IC50_Cellular

Caption: Workflow for in vitro and cellular COX-2 inhibition assays.

Inhibitor_Comparison cluster_inhibitors COX-2 Inhibitors COX2_Enzyme COX-2 Enzyme Mulberrofuran_B This compound (Potential - Expression Modulation) Mulberrofuran_B->COX2_Enzyme Potentially inhibits expression Celecoxib Celecoxib (Direct Inhibition) Celecoxib->COX2_Enzyme Directly inhibits activity Etoricoxib Etoricoxib (Direct Inhibition) Etoricoxib->COX2_Enzyme Directly inhibits activity

Caption: Logical relationship of this compound and established COX-2 inhibitors.

Conclusion

While direct enzymatic inhibitory data for this compound against COX-2 is a critical area for future research, the available evidence from related compounds suggests its potential as an anti-inflammatory agent, likely acting through the modulation of COX-2 expression. This guide provides a framework for the systematic evaluation of this compound, offering detailed experimental protocols and a comparative landscape of established COX-2 inhibitors. Further investigation is warranted to fully characterize the therapeutic potential of this compound and its place in the development of novel anti-inflammatory drugs.

References

A Comparative Analysis of the Neuroprotective Effects of Mulberrofuran B and Mulberrofuran G

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective agent research, natural compounds derived from medicinal plants have garnered significant attention. Among these, Mulberrofuran B and Mulberrofuran G, both isolated from the root bark of Morus alba (white mulberry), have emerged as promising candidates. This guide provides a detailed comparison of their neuroprotective effects based on available experimental data, catering to researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the neuroprotective and related bioactivities of this compound and Mulberrofuran G. A direct comparative study evaluating the neuroprotective effects of both compounds under the same experimental conditions is not currently available in the scientific literature.

ParameterThis compoundMulberrofuran GExperimental ModelSource
Neuroprotection (In Vivo)
Infarct Volume ReductionData not available19.0% (at 5 mg/kg) 26.0% (at 1 mg/kg) 39.0% (at 0.2 mg/kg)Rat Middle Cerebral Artery Occlusion (MCAO)[1]
Neuroprotection (In Vitro)
Cell ViabilityData not availableEnhanced cell viability (concentration range: 0.016-2 µM)Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y cells[1]
Reactive Oxygen Species (ROS) ProductionData not availableSuppressed ROS productionOGD/R in SH-SY5Y cells[1]
Antioxidant Activity
ABTS Radical ScavengingIC50: 95.74 ± 4.21 µM Data not availableChemical assay[2]
DPPH Radical ScavengingIC50: 843.87 ± 10.65 µM Data not availableChemical assay[2]
Enzyme Inhibition
Acetylcholinesterase (AChE)Data not availableIC50: 2.7 µM In vitro enzyme assay[3]
Butyrylcholinesterase (BuChE)Data not availableIC50: 9.7 µM In vitro enzyme assay[3]
β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)Data not availableIC50: 0.3 µM In vitro enzyme assay[3]
NADPH Oxidase (NOX)Data not availableIC50: 6.9 µM In vitro enzyme assay[1]

Experimental Protocols

Mulberrofuran G: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery (MCA) using an intraluminal filament. The occlusion was maintained for a specific duration, followed by reperfusion.

  • Treatment: Mulberrofuran G was administered via intraperitoneal injection at doses of 0.2, 1, and 5 mg/kg, 30 minutes before the MCAO procedure.

  • Assessment: Twenty-four hours after reperfusion, the brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was then quantified.[1]

Mulberrofuran G: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure: To mimic ischemic conditions, cells were cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period. Reoxygenation was initiated by returning the cells to a standard culture medium and normoxic conditions.

  • Treatment: Mulberrofuran G was applied to the cell culture at concentrations ranging from 0.016 to 2 µM during the OGD and/or reoxygenation phase.[1]

  • Assessment: Cell viability was measured using assays such as MTT or CCK-8. Intracellular ROS levels were quantified using fluorescent probes like DCFH-DA.

This compound: Antioxidant Activity Assays
  • ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was generated by reacting ABTS with potassium persulfate. The ability of this compound to scavenge these free radicals was measured spectrophotometrically by the decrease in absorbance at a specific wavelength. The IC50 value, representing the concentration required to scavenge 50% of the ABTS radicals, was then calculated.[2]

  • DPPH Radical Scavenging Assay: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant like this compound, it is reduced to the yellow-colored diphenylpicrylhydrazine. The scavenging activity was determined by the decrease in absorbance at 517 nm, and the IC50 value was calculated.[2]

Mechanistic Insights and Signaling Pathways

Mulberrofuran G

Mulberrofuran G appears to exert its neuroprotective effects through multiple mechanisms. Its potent antioxidant activity is, at least in part, attributed to the inhibition of NADPH oxidase (NOX), a major source of ROS in the brain.[1] Specifically, the inhibition of the NOX4 isoform has been implicated.[1] By reducing oxidative stress, Mulberrofuran G can mitigate cellular damage and apoptosis. Furthermore, its ability to inhibit acetylcholinesterase, butyrylcholinesterase, and BACE1 suggests a potential role in modulating cholinergic neurotransmission and reducing the production of amyloid-beta peptides, key pathological features of Alzheimer's disease.[3]

Mulberrofuran_G_Pathway cluster_antioxidant Antioxidant Pathway cluster_cholinergic Cholinergic & Amyloid Pathways MG Mulberrofuran G NOX4 NOX4 MG->NOX4 inhibits AChE AChE MG->AChE inhibits BuChE BuChE MG->BuChE inhibits BACE1 BACE1 MG->BACE1 inhibits ROS ROS NOX4->ROS produces OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Neuroprotection Neuroprotection ACh Acetylcholine (Increased) AChE->ACh degrades BuChE->ACh degrades Abeta Amyloid-β (Decreased) BACE1->Abeta produces ACh->Neuroprotection Abeta->NeuronalDamage

Proposed neuroprotective pathways of Mulberrofuran G.
This compound

The neuroprotective mechanisms of this compound are less defined. Its demonstrated antioxidant properties, through direct radical scavenging, suggest a primary role in combating oxidative stress.[2] This is a fundamental mechanism of neuroprotection, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA mutations, ultimately causing neuronal cell death. Further research is required to elucidate if this compound acts on specific enzymatic sources of ROS or influences other signaling pathways involved in neuroinflammation or apoptosis.

Mulberrofuran_B_Pathway cluster_antioxidant Antioxidant Pathway MB This compound FreeRadicals Free Radicals (ABTS, DPPH) MB->FreeRadicals scavenges OxidativeStress Oxidative Stress FreeRadicals->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Neuroprotection Neuroprotection

Proposed neuroprotective pathway of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_invivo In Vivo Neuroprotection Assay (MCAO) cluster_invitro In Vitro Neuroprotection Assay (OGD/R) cluster_antioxidant Antioxidant Activity Assays Rat Sprague-Dawley Rat MCAO Middle Cerebral Artery Occlusion Rat->MCAO Treatment_G_vivo Mulberrofuran G (0.2, 1, 5 mg/kg, i.p.) MCAO->Treatment_G_vivo Pre-treatment TTC TTC Staining MCAO->TTC 24h Reperfusion Infarct Infarct Volume Quantification TTC->Infarct SHSY5Y SH-SY5Y Cells OGDR Oxygen-Glucose Deprivation/ Reoxygenation SHSY5Y->OGDR Treatment_G_vitro Mulberrofuran G (0.016-2 µM) OGDR->Treatment_G_vitro Treatment Viability Cell Viability Assay (MTT) OGDR->Viability ROS_assay ROS Production Assay OGDR->ROS_assay Compound_B This compound ABTS ABTS Radical Scavenging Compound_B->ABTS DPPH DPPH Radical Scavenging Compound_B->DPPH IC50 IC50 Determination ABTS->IC50 DPPH->IC50

Workflow for assessing neuroprotective and antioxidant effects.

Conclusion and Future Directions

The currently available evidence suggests that both this compound and Mulberrofuran G possess neuroprotective properties, primarily through their antioxidant activities. Mulberrofuran G has been more extensively studied, with demonstrated efficacy in both in vivo and in vitro models of cerebral ischemia, and its mechanisms of action appear to be multifaceted, involving the inhibition of ROS-producing enzymes and key enzymes in Alzheimer's disease pathology.

For this compound, while its radical scavenging ability is quantified, there is a notable lack of data on its direct neuroprotective effects in cellular or animal models. To establish a more comprehensive comparison, future research should focus on:

  • Direct comparative studies: Evaluating this compound and G side-by-side in the same neurotoxicity models.

  • Quantitative neuroprotection assays for this compound: Assessing its effects on neuronal viability, apoptosis, and ROS production in relevant in vitro models.

  • Mechanistic studies for this compound: Investigating its effects on specific signaling pathways related to oxidative stress, inflammation, and apoptosis in neuronal cells.

Such studies will be crucial for a more definitive comparison and for advancing the potential of these natural compounds as therapeutic leads for neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of Mulberrofuran B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Plan

The primary directive for the disposal of compounds like Mulberrofuran B, based on information for the related Mulberrofuran G, is to treat it as hazardous waste. This necessitates disposal through an approved waste disposal plant. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and may pose risks to human health.[2]

Core Principle: All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, gloves, and empty containers), must be collected and disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

To ensure safety and compliance, follow this procedural guidance for the disposal of this compound:

  • Waste Segregation and Collection:

    • At the point of generation, immediately segregate all waste contaminated with this compound.

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical nature of the waste (e.g., a high-density polyethylene (B3416737) or glass container for solids or solutions).[3][4] The container must have a secure, leak-proof closure.

    • Never mix incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").

    • Include the date when the first piece of waste was added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of waste generation.

    • The SAA should be a well-ventilated and secure location, away from general laboratory traffic.

    • Ensure secondary containment is in place to catch any potential leaks.

  • Arranging for Professional Disposal:

    • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash.

    • Crucially, the rinsate from this cleaning process must be collected and treated as hazardous waste.

    • After rinsing, deface or remove the original label to prevent misuse.

Hazard Profile and Data Summary

Based on the Safety Data Sheet (SDS) for the related compound Mulberrofuran G, the following hazards should be considered for this compound. This information underscores the importance of proper disposal to mitigate environmental and health risks.

Hazard ClassificationDescriptionPrecautionary Statement Reference
Acute Oral ToxicityHarmful if swallowed.H302
Acute Aquatic ToxicityVery toxic to aquatic life.H400
Chronic Aquatic ToxicityVery toxic to aquatic life with long lasting effects.H410

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.

MulberrofuranB_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decontamination Container Decontamination A This compound (Solid or Solution) C Segregate into Labeled, Compatible Hazardous Waste Container A->C B Contaminated Labware (Gloves, Pipettes, etc.) B->C D Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment C->D E Request Pickup by EHS or Licensed Waste Contractor D->E F Transport to Approved Waste Disposal Facility E->F G Empty this compound Container H Triple-Rinse with Appropriate Solvent G->H I Collect Rinsate as Hazardous Waste H->I J Dispose of Defaced, Clean Container as Regular Trash H->J I->C Add to Waste

This compound Disposal Workflow

This structured approach ensures that all personnel handling this compound can do so safely and in a manner that protects the environment and complies with regulatory standards. Always consult your institution's specific EHS guidelines for chemical waste disposal.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Mulberrofuran B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Mulberrofuran B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the broader furan (B31954) chemical class and general best practices for handling compounds with potential cytotoxicity. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize exposure and ensure a safe laboratory environment.

Furan-containing compounds are recognized as potentially hazardous, with risks including flammability, irritation to the skin and eyes, and harm if swallowed or inhaled.[1] Some furan derivatives are also suspected of causing genetic defects and may have carcinogenic properties.[1] Due to its potential biological activity, this compound should be handled with the caution afforded to cytotoxic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table outlines the mandatory PPE for handling this compound.

Body Part Recommended Protection Specifications
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in addition to goggles, especially when there is a risk of splashing.[2]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before and during use.[1] Contaminated gloves must be disposed of immediately.
Body Laboratory Coat and ApronA flame-retardant, fully buttoned lab coat is required.[1][3] For tasks with a potential for splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved RespiratorIn the absence of specific inhalation hazard data, a NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood.[2]
Feet Closed-Toed ShoesShoes should be made of a non-porous material to protect against spills.[2]

Operational and Disposal Plans

Adherence to proper handling and disposal procedures is critical to minimize exposure and prevent contamination. The following tables provide step-by-step guidance for key operational and disposal procedures.

Table 1: Safe Handling Procedures for this compound

Procedure Step-by-Step Guidance
Engineering Controls All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Receiving Upon receipt, inspect the container for any damage or leaks. Transport the compound in a sealed, leak-proof plastic bag within a rigid, shock-resistant container.[4]
Storage Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] The container should be tightly closed.[1]
Weighing Weigh the compound inside the chemical fume hood or a designated weighing enclosure to prevent the dispersion of powder.[2]
Solution Preparation When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[3]
Transporting Use secondary containment (e.g., a tray) when transporting the chemical within the laboratory.[2]
Spill Management In case of a spill, evacuate the area. Use a non-combustible absorbent material for cleanup and place it in a sealed container for disposal.[1] Ensure adequate ventilation. Do not dry sweep solid spills.[3]

Table 2: Waste Disposal Plan for this compound

Waste Type Disposal Protocol
Contaminated PPE All used PPE (gloves, gowns, etc.) should be considered contaminated and disposed of in a designated, sealed, and properly labeled hazardous waste container.
Contaminated Labware Disposable labware should be placed in a sealed, leak-proof container. Non-disposable labware must be decontaminated following established laboratory procedures for cytotoxic compounds.
Unused Compound Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

Experimental Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Proceed once ready handle_weigh Weigh Compound prep_hood->handle_weigh Begin handling handle_solution Prepare Solution handle_weigh->handle_solution handle_transport Transport to Experiment handle_solution->handle_transport disp_waste Segregate Contaminated Waste handle_transport->disp_waste After experiment disp_container Seal in Labeled Container disp_waste->disp_container disp_final Dispose via Hazardous Waste Stream disp_container->disp_final

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mulberrofuran B
Reactant of Route 2
Mulberrofuran B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。